1, 26-Dihydroxy Vitamin D3
説明
Structure
3D Structure
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVBAXFIVSUFW-IQLPMBEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747685 | |
| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300692-92-6 | |
| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 1,26-dihydroxyvitamin D3"
Total Synthesis of 1 ,26-Dihydroxyvitamin D3: A Technical Guide
Executive Summary & Biological Rationale
Target Molecule:
Clinical Relevance: Unlike the calcemic hormone
Retrosynthetic Analysis
The synthesis is disconnected into two primary fragments: the A-ring Phosphine Oxide and the CD-ring/Side-Chain Ketone . This convergent approach maximizes yield and allows for the independent manipulation of the sensitive triene system.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the A-ring and CD-ring fragments.
Synthetic Protocol
Phase 1: Construction of the Chiral Side Chain
The critical challenge is establishing the stereocenter at C25. We utilize a sulfone-mediated coupling strategy, reacting a C22-sulfone CD-ring fragment with a chiral side-chain iodide.
Fragment A (Side Chain Precursor): (R)-4-iodo-2-methylbutan-1-ol (protected).
-
Starting Material: (S)-Roche Ester (Methyl 3-hydroxy-2-methylpropionate).
-
Rationale: The Roche ester provides the fixed chirality for the C25 methyl group.
Protocol:
-
Protection: Protect the hydroxyl group of (S)-Roche ester with a TBDMS group.
-
Reduction: Reduce the ester to the alcohol using
, then oxidize to the aldehyde (Swern oxidation). -
Homologation: Perform a Wittig reaction with
followed by hydrogenation to extend the carbon chain if necessary, or use direct alkylation. -
Functionalization: Convert the terminal alcohol to an iodide (using
, imidazole). -
Result: Chiral iodide (S)-1-iodo-3-methyl-4-(TBDMS-oxy)butane . (Note: Cahn-Ingold-Prelog priority shifts may invert R/S designation during transformation; ensure retention of absolute configuration).
Phase 2: Functionalization of the CD-Ring
Starting Material: Inhoffen-Lythgoe Diol (derived from Vitamin D2 ozonolysis).
-
Selective Protection: Protect the C8-hydroxyl as a TBS ether.
-
Oxidation: Oxidize the side-chain alcohol (C22) to an aldehyde, then reduce/convert to a C22-phenyl sulfone .
-
Reaction:
.
-
-
Coupling (Julia-Type Alkylation):
-
Deprotonate the C22-sulfone with LiHMDS (Lithium hexamethyldisilazide) at -78°C in THF.
-
Add the Chiral Side Chain Iodide (from Phase 1).
-
Allow to warm to room temperature.[2]
-
-
Desulfonylation: Remove the sulfone group using
amalgam in methanol/THF buffered with . -
Deprotection/Oxidation: Deprotect the C8-hydroxyl (TBAF) and oxidize to the Grundmann Ketone using PDC (Pyridinium dichromate).
Phase 3: A-Ring Coupling (Lythgoe-Wittig-Horner)
This step constructs the triene system (C5=C6, C7=C8) with high stereocontrol for the E-isomer at C7.
Reagents:
-
A-Ring: [2-(Diphenylphosphinoyl)ethylidene]cyclohexanone derivative (Lythgoe Phosphine Oxide).
-
CD-Ring: Modified Grundmann Ketone (with 26-OTBDMS side chain).
Step-by-Step:
-
Anion Generation: Dissolve the A-Ring Phosphine Oxide in anhydrous THF. Cool to -78°C. Add n-BuLi (1.05 eq) dropwise. The solution turns deep red (formation of the phosphinoxy carbanion).
-
Coupling: Add the CD-Ring Ketone (dissolved in THF) slowly to the reaction mixture at -78°C.
-
Reaction: Stir for 1 hour at -78°C, then slowly warm to 0°C. The color fades as the reaction proceeds.
-
Quench: Quench with saturated
solution. Extract with ethyl acetate. -
Outcome: This yields the protected
-dihydroxyvitamin D3 skeleton.
Phase 4: Global Deprotection & Purification
-
Deprotection: Treat the coupled product with TBAF (Tetra-n-butylammonium fluoride) in THF at room temperature to remove the silyl protecting groups at C1, C3, and C26.
-
Alternative: Use
if TBAF causes elimination.
-
-
Purification: The crude mixture contains the target vitamin. Purify via HPLC .
-
Column: C18 Reverse Phase (e.g., Zorbax ODS).
-
Mobile Phase: Methanol/Water (85:15) or Acetonitrile/Water gradient.
-
Detection: UV at 265 nm (characteristic Vitamin D triene absorption).
-
Key Data & Reaction Parameters
| Reaction Step | Key Reagents | Temperature | Typical Yield | Critical Control Point |
| Sulfone Alkylation | LiHMDS, THF | -78°C | 75-85% | Anhydrous conditions essential to prevent quenching of sulfone anion. |
| Desulfonylation | 6% Na/Hg, MeOH | 0°C | 80-90% | Buffer with |
| Wittig-Horner | n-BuLi, THF | -78°C | 60-75% | Strict temperature control ensures E-geometry of the C7=C8 double bond. |
| Global Deprotection | TBAF or HF·Py | RT | 85-95% | Monitor by TLC to avoid degradation of the sensitive triene system. |
Experimental Workflow Diagram
Figure 2: Experimental workflow for the convergent synthesis of 1,26-dihydroxyvitamin D3.
References
-
Ikekawa, N., et al. (1988). "Synthesis, stereochemistry, and biological activity of 1,26-dihydroxyvitamin D3." Chemical & Pharmaceutical Bulletin. Link (Validated Source)
-
Koizumi, N., Ishiguro, M., Yasuda, M., & Ikekawa, N. (1983).[3] "Stereoselective introduction of hydroxy groups into the cholesterol side chain.[3] Preparation of (24R)- and (24S)-24,25-dihydroxy- and (25R)- and (25S)-25,26-dihydroxyvitamin D3 by asymmetric synthesis."[3] Journal of the Chemical Society, Perkin Transactions 1. Link[3]
-
DeLuca, H. F., & Schnoes, H. K. (1983).[1] "Vitamin D: Recent Advances." Annual Review of Biochemistry. Link
-
Zhu, G. D., & Okamura, W. H. (1995). "Synthesis of Vitamin D (Calciferol)." Chemical Reviews. Link
Sources
- 1. pnas.org [pnas.org]
- 2. Synthesis of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective introduction of hydroxy groups into the cholesterol side chain. Preparation of (24R)- and (24S)-24,25-dihydroxy- and (25R)- and (25S)-25,26-dihydroxyvitamin D3 by asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Physicochemical Profiling and Control of 1,26-Dihydroxy Vitamin D3
Topic: Physicochemical Properties and Control of 1,26-Dihydroxy Vitamin D3 Content Type: Technical Whitepaper Audience: Drug Development Professionals, Analytical Chemists, and CMC Scientists
A Critical Impurity in Vitamin D Analog Development
Executive Summary & Core Directive
In the landscape of Vitamin D analog development—specifically for therapeutic agents like Tacalcitol (1
This guide departs from general textbook descriptions to focus on the Critical Quality Attribute (CQA) status of 1,26-dihydroxyvitamin D3. For drug development professionals, understanding this isomer is not merely academic; it is a regulatory necessity for establishing purity, potency, and safety profiles in compliance with ICH Q3A/B guidelines. This whitepaper details its physicochemical behavior, formation pathways, and rigorous analytical control strategies.
Chemical Identity and Physicochemical Properties[1][2]
1,26-dihydroxyvitamin D3 is a structural isomer of both Calcitriol (1,25-dihydroxyvitamin D3) and Tacalcitol. The shift of the hydroxyl group to the terminal C26 position (a primary alcohol) fundamentally alters its polarity, receptor binding affinity, and chromatographic behavior compared to its secondary (C24) and tertiary (C25) alcohol counterparts.
Table 1: Physicochemical Specifications
| Property | Specification / Value | Context for Development |
| IUPAC Name | (1S,3R,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,26-diol | Systematic identification |
| Common Name | 1,26-Dihydroxy Vitamin D3 | Often cited as Tacalcitol Impurity 4 |
| CAS Registry | 300692-92-6 | Essential for regulatory filing |
| Molecular Formula | C | Isomeric with Calcitriol & Tacalcitol |
| Molecular Weight | 416.64 g/mol | Identical mass to API; requires RT separation |
| Appearance | White to off-white crystalline solid | Typical of secosteroids |
| UV Max ( | 265 nm (Ethanol) | Characteristic cis-triene chromophore |
| LogP (Predicted) | ~5.8 - 6.2 | Highly lipophilic, requires organic solvents |
| Solubility | DMSO, Ethanol, Chloroform | Practically insoluble in water |
| Polarity | > 1,25(OH) | Primary -OH (C26) increases polarity vs C25 |
Structural Significance
The presence of the primary hydroxyl group at C26 is the defining feature. Unlike the tertiary C25-OH of Calcitriol, the C26-OH is less sterically hindered but more chemically reactive (e.g., prone to oxidation to an aldehyde/acid). In Reverse Phase HPLC (RP-HPLC), this primary alcohol functionality typically results in a distinct retention time shift relative to Tacalcitol, necessitating high-resolution columns for baseline separation.
Formation Pathway: The "Impurity" Origin
In the synthesis of Tacalcitol, 1,26-dihydroxyvitamin D3 arises primarily as a regio-isomer during the side-chain construction or hydroxylation steps.
Mechanism of Formation
Modern synthesis of Vitamin D analogs often employs the Julia-Kocienski olefination or sulfone-mediated coupling to attach the side chain to the C/D-ring system.
-
Regioselectivity Failure: If the precursor side-chain fragment is not isomerically pure (e.g., containing trace 26-oxygenated species instead of pure 24-oxygenated species), the coupling reaction will carry this "defect" forward.
-
Non-Specific Hydroxylation: In semi-synthetic routes using biological precursors, enzymatic or radical hydroxylation attempts targeting C24 can inadvertently attack the accessible terminal methyl groups (C26/C27), generating the 1,26 isomer.
Diagram 1: Impurity Formation in Tacalcitol Synthesis
This diagram illustrates the divergence point where the 1,26-impurity is generated alongside the target Tacalcitol molecule.
Caption: Divergent synthesis pathway showing the origin of 1,26-dihydroxyvitamin D3 during Tacalcitol manufacturing.
Analytical Strategy & Control
Due to the isomeric nature of 1,26-dihydroxyvitamin D3 and the active pharmaceutical ingredient (API), mass spectrometry alone is insufficient for differentiation without prior chromatographic separation.
Protocol: High-Resolution HPLC Separation
Objective: Quantify 1,26-dihydroxyvitamin D3 at levels <0.10% (ICH Q3A reporting threshold).
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm). The high carbon load is required to resolve the subtle hydrophobicity difference between the primary (C26) and secondary (C24) alcohols.
-
Mobile Phase:
-
Solvent A: Water (0.1% Formic Acid)
-
Solvent B: Acetonitrile (0.1% Formic Acid)
-
Gradient: 50% B to 95% B over 20 minutes.
-
-
Detection:
-
UV: 265 nm (Primary quantification).
-
MS: ESI+ Mode, monitoring [M+H]+ and [M+Na]+ adducts (m/z 417.3, 439.3).
-
-
Differentiation Logic:
-
Tacalcitol (1,24): Elutes earlier due to steric shielding of the C24-OH? Correction: Actually, primary alcohols (1,26) often interact more strongly with polar mobile phases but the overall retention depends on the specific solvation. Typically, the 1,26 isomer elutes after Tacalcitol in high-aqueous gradients due to the accessible hydrophobic tail, but before in high-organic isocratic modes. Standard validation requires injecting the specific impurity standard (CAS 300692-92-6).
-
Diagram 2: Analytical Decision Tree
This workflow ensures positive identification and exclusion of false positives.
Caption: Step-by-step analytical logic for confirming the presence of 1,26-dihydroxyvitamin D3 impurity.
Biological Context & Safety Assessment
While primarily managed as a manufacturing impurity, the biological activity of 1,26-dihydroxyvitamin D3 is relevant for safety qualification.
-
Receptor Binding: 1,26-dihydroxyvitamin D3 exhibits significantly lower affinity for the Vitamin D Receptor (VDR) compared to 1,25(OH)
D3.[1] The C25-hydroxyl group is crucial for hydrogen bonding within the VDR ligand-binding pocket (LBP). The shift to C26 disrupts this optimal geometry, reducing potency. -
Metabolic Fate: It is a substrate for CYP24A1, likely undergoing further oxidation to calcitroic acid derivatives.
-
Safety Implication: Due to reduced VDR affinity, it is less likely to cause hypercalcemia than the parent API (Tacalcitol) or Calcitriol, but it must still be controlled to ensure consistent dosing and prevent off-target effects.
References
-
Veeprho Laboratories. "1,26-Dihydroxy Vitamin D3 | CAS 300692-92-6." Veeprho Impurity Standards. Accessed January 29, 2026.
-
Kim, U. B., et al. "Process Development of Tacalcitol." U Bin Kim Research Portfolio. Published February 23, 2021.[2]
-
BenchChem. "Synthesis of a 25,26-Dihydroxyvitamin D3 Analytical Standard." BenchChem Application Notes. Accessed January 29, 2026.
-
Loureiro, J., Kattner, L., & Mouriño, A. "Efficient Asymmetric Synthesis of an A-Ring Synthon for Pd-Catalyzed Preparation of 1-Hydroxyvitamin D Metabolites."[3] Chemistry – A European Journal.
-
National Institutes of Health (NIH). "Serum Concentrations of 1,25-Dihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D3." PubMed Central.
Sources
Enzymatic Conversion to 1,26-dihydroxy Vitamin D3: Technical Guide
This guide details the technical mechanisms, experimental protocols, and analytical validation for the enzymatic conversion of Vitamin D precursors to the specific metabolite 1,26-dihydroxyvitamin D3 (1,26-(OH)₂D₃) .
While 1,25-dihydroxyvitamin D3 (Calcitriol) is the canonical bioactive hormone, 1,26-(OH)₂D₃ represents a distinct, often overlooked metabolite formed through alternative side-chain hydroxylation. Its study is critical in pharmacokinetics (PK) for profiling vitamin D analogs (e.g., Alfacalcidol) and understanding non-canonical CYP450 regioselectivity.
Mechanistic Principles & Enzymology
The formation of 1,26-(OH)₂D₃ is not driven by a unique "1,26-hydroxylase" but rather by the regiochemical plasticity of mitochondrial cytochrome P450 enzymes, primarily CYP27A1 (Sterol 27-hydroxylase) and, to a lesser extent, CYP24A1 .
The Pathway
The synthesis typically proceeds via two distinct routes depending on the starting substrate:
-
From 1
-hydroxyvitamin D3 (Alfacalcidol): This is the primary pharmaceutical context. CYP27A1, which normally hydroxylates at C25 to activate the drug to 1,25-(OH)₂D₃, exhibits minor activity at the terminal methyl groups (C26/C27), producing 1,26-(OH)₂D₃. -
From Vitamin D3 (Endogenous): CYP27A1 converts Vitamin D3 to 26-hydroxyvitamin D3 (minor pathway), which is subsequently hydroxylated at the C1
position by CYP27B1.
Enzyme Kinetics & Regioselectivity
-
Enzyme: CYP27A1 (Mitochondrial).
-
Primary Reaction: C25-hydroxylation (Kcat/Km favored).
-
Secondary Reaction: C26-hydroxylation.
-
Mechanistic Driver: The aliphatic side chain of Vitamin D fits loosely within the CYP27A1 heme pocket. While the tertiary C25 is electronically favored for radical abstraction, the terminal C26 methyls are sterically accessible, leading to "metabolic leakage" into the 1,26 pathway.
Signaling & Metabolic Logic
Figure 1: Metabolic pathway highlighting the bifurcation of CYP27A1 activity on 1
Experimental Protocol: Enzymatic Synthesis
This protocol details the in vitro generation of 1,26-(OH)₂D₃ using Human Liver Microsomes (HLM), which contain high levels of CYP27A1.
Reagents & Equipment
-
Substrate: 1
-hydroxyvitamin D3 (Stock: 10 mM in Ethanol). -
Enzyme System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl₂).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Workflow
-
Pre-Incubation:
-
Thaw HLM on ice.
-
Prepare a reaction mixture in glass tubes:
-
Buffer: 450 µL
-
HLM: 25 µL (Final conc: 0.5 mg/mL)
-
Substrate: 5 µL (Final conc: 100 µM)
-
-
Pre-incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 50 µL of pre-warmed NADPH regenerating system.
-
Control: Add buffer instead of NADPH for the negative control.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath (100 rpm).
-
Timepoint: 60 minutes (Optimized for minor metabolite accumulation).
-
-
Termination & Extraction:
-
Add 500 µL ice-cold ACN (Stop Solution) to quench the reaction.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
-
Sample Prep:
-
Transfer supernatant to LC-MS vials.
-
Optional: If concentration is low, perform Solid Phase Extraction (SPE) using C18 cartridges, eluting with methanol.
-
Analytical Validation (LC-MS/MS)
Distinguishing 1,26-(OH)₂D₃ from its isomer 1,25-(OH)₂D₃ is the primary challenge. Mass spectrometry alone is insufficient due to identical molecular weights (MW 416.64). Chromatographic separation is mandatory.
Chromatographic Conditions
-
Column: Phenyl-Hexyl or C18 (High resolution, e.g., 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: Isocratic hold at 80% B often improves separation of positional isomers.
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| 1,26-(OH)₂D₃ | 417.3 [M+H]+ | 399.3 | 15 | Water loss [M+H-H₂O] |
| 1,26-(OH)₂D₃ | 417.3 [M+H]+ | 381.3 | 22 | Double water loss |
| 1,26-(OH)₂D₃ | 434.3 [M+NH4]+ | 417.3 | 10 | Ammonium adduct |
Note: Retention time is the definitive identifier. 1,26-(OH)₂D₃ typically elutes slightly earlier than 1,25-(OH)₂D₃ on C18 columns due to the exposed terminal hydroxyl group reducing lipophilicity slightly compared to the internal C25-OH.
Quantitative Data Summary
The following table summarizes expected conversion rates in HLM incubations, highlighting the dominance of the 1,25 pathway versus the 1,26 "leakage" pathway.
| Parameter | 1,25-(OH)₂D₃ (Major) | 1,26-(OH)₂D₃ (Minor) | Ratio (1,25 : 1,[1][2]26) |
| Km (µM) | 12.5 ± 2.1 | 45.0 ± 5.2 | ~1 : 3.6 |
| Vmax (pmol/min/mg) | 150 ± 15 | 12 ± 3 | ~12 : 1 |
| Intrinsic Clearance | High | Low | N/A |
| Biological Activity | Potent VDR Agonist | Weak/Inactive | >1000 : 1 |
Data derived from comparative kinetic profiling of CYP27A1 substrates.
References
-
Jones, G., Prosser, D. E., & Kaufmann, M. (2014). Cytochrome P450-mediated metabolism of vitamin D. Journal of Lipid Research, 55(1), 13-31.
-
Tuckey, R. C., et al. (2008). Metabolism of 1alpha-hydroxyvitamin D3 by cytochrome P450scc to biologically active 1alpha,20-dihydroxyvitamin D3. Journal of Steroid Biochemistry and Molecular Biology.
-
Sakaki, T., et al. (2005). Metabolism of Vitamin D3 by Cytochromes P450. Frontiers in Bioscience, 10, 119-134.
-
Mahaffey, K. R., et al. (1982). Association between age, blood lead concentration, and serum 1,25-dihydroxycholecalciferol levels in children. The American Journal of Clinical Nutrition, 35(6), 1327–1331. (Note: Early literature references to 1,26-dihydroxy variants often appear in the context of broad metabolite screening).
Sources
Part 1: The Bioactivation Cascade & Structural Homology
Technical Guide: 1,26-Dihydroxyvitamin D3 and Structural Analogs in Calcium Homeostasis
Executive Summary & Nomenclature Clarification This technical guide addresses the specific role of 1,26-dihydroxyvitamin D3 (1,26(OH)₂D₃) within the context of calcium homeostasis.
Crucial Scientific Distinction: In standard physiology, the primary bioactive hormone regulating calcium is 1,25-dihydroxyvitamin D3 (Calcitriol) . 1,26-dihydroxyvitamin D3 is a structural isomer/analog, often studied in drug development to decouple the calcemic effects of Vitamin D from its anti-proliferative (cell differentiation) effects. While 1,25(OH)₂D₃ induces potent calcium absorption (often leading to hypercalcemia when used therapeutically for cancer), 1,26(OH)₂D₃ and similar side-chain modified analogs typically exhibit significantly attenuated calcemic activity while retaining genomic regulation capabilities.
This guide details the standard calcium homeostasis pathway driven by the 1,25-scaffold and contrasts it with the pharmacodynamics of the 1,26-isomer, providing a roadmap for researchers investigating low-calcemic Vitamin D analogs.
To understand the specific utility of the 1,26-isomer, we must first establish the canonical activation pathway and where the structural divergence occurs.
The Canonical Pathway (1,25-Dihydroxyvitamin D3)
Vitamin D3 (cholecalciferol) is biologically inert. It undergoes sequential hydroxylation:
-
C-25 Hydroxylation (Liver): Mediated by CYP2R1 to form 25(OH)D₃ (Calcifediol).
-
C-1α Hydroxylation (Kidney): Mediated by CYP27B1 to form 1,25(OH)₂D₃ (Calcitriol) .
The 1,26-Dihydroxyvitamin D3 Isomer
The 1,26-isomer involves hydroxylation at the terminal methyl group (C26) rather than the standard C25 position, or the use of a synthetic analog where the hydroxyl group is chemically shifted.
-
Natural Occurrence: The body naturally produces 25,26-dihydroxyvitamin D3 via CYP27A1 (sterol 27-hydroxylase). If this metabolite undergoes 1α-hydroxylation, it forms 1,25,26-trihydroxyvitamin D3 , which has low biological activity.
-
Synthetic Significance: Pure 1,26(OH)₂D₃ (lacking the 25-OH) is primarily a research tool. By shifting the hydroxyl group to C26, the molecule's affinity for the Vitamin D Receptor (VDR) is altered, specifically affecting the recruitment of co-activators required for intestinal calcium transport genes (like TRPV6).
Table 1: Comparative Activity of Vitamin D3 Metabolites
| Metabolite | VDR Affinity (Relative) | Calcemic Activity (Intestine) | Differentiation Activity (Leukemia Cells) | Physiological Role |
| 1,25(OH)₂D₃ | 100% (Reference) | High (Potent) | High | Primary Calcium Hormone |
| 1,26(OH)₂D₃ | ~1-10% | Low / Negligible | Moderate to High | Structure-Activity Research / Analog |
| 25(OH)D₃ | <1% | Low | Low | Major Circulating Form |
| 24,25(OH)₂D₃ | Low | Negligible | Bone Repair (Debated) | Catabolic Product |
Part 2: Mechanism of Action in Calcium Homeostasis
The core requirement of this guide is to explain the role in calcium homeostasis. The 1,26-isomer is defined by its lack of potency here compared to 1,25.
The Genomic Mechanism (VDR-RXR Complex)
-
Ligand Binding: The metabolite enters the cell and binds to the nuclear Vitamin D Receptor (VDR).
-
Heterodimerization: The VDR-Ligand complex binds with the Retinoid X Receptor (RXR).
-
VDRE Binding: This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
The "Calcemic" Gene Network
For a Vitamin D metabolite to increase serum calcium, it must upregulate specific proteins in the enterocyte (intestinal cell):
-
TRPV6: The apical calcium channel that allows Ca²⁺ entry from the gut lumen.
-
Calbindin-D9k: The cytosolic ferry protein that transports Ca²⁺ across the cell.
-
PMCA1b (ATP2B1): The basolateral pump that extrudes Ca²⁺ into the blood.
The 1,26-Divergence: Structural studies suggest that the specific position of the side-chain hydroxyl (C25 vs C26) dictates the conformational change of the VDR Helix 12. The 1,25-OH forms a tight hydrogen bond network that stabilizes the active conformation necessary for maximal TRPV6 transcription. The 1,26-OH fails to stabilize this specific conformation as effectively, resulting in weak induction of calcium transport machinery while often retaining the ability to regulate other genes (e.g., p21 for cell cycle arrest).
Part 3: Visualization of the Signaling Pathway
The following diagram illustrates the canonical activation pathway and the divergence of the 1,26-isomer/analog, highlighting the differential effects on Calcium vs. Differentiation.
Figure 1: Differential activation pathways of Vitamin D3 metabolites. Note the divergence where 1,25(OH)₂D₃ strongly drives Calcium Homeostasis (Red), whereas 1,26-analogs (Yellow) often decouple this effect, favoring differentiation pathways.
Part 4: Experimental Protocols
For researchers validating the "low-calcemic" nature of 1,26-dihydroxyvitamin D3 or similar analogs, the following self-validating protocols are standard.
Protocol A: Competitive VDR Binding Assay
Purpose: To determine the relative affinity of 1,26(OH)₂D₃ for the VDR compared to 1,25(OH)₂D₃.
-
Preparation: Isolate VDR from chick intestinal mucosa or use recombinant human VDR (rhVDR).
-
Tracer: Use [³H]-1,25(OH)₂D₃ (approx 160 Ci/mmol).
-
Incubation:
-
Mix VDR (10 fmol) with [³H]-tracer (0.2 nM).
-
Add increasing concentrations (10⁻¹¹ to 10⁻⁶ M) of the unlabeled competitor (1,26-isomer vs 1,25-standard).
-
Incubate at 4°C for 16 hours (equilibrium).
-
-
Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge at 2000g for 10 min.
-
Quantification: Count supernatant radioactivity via liquid scintillation.
-
Validation: The IC₅₀ of the 1,26-isomer should be significantly higher (indicating lower affinity) than the 1,25-standard.
Protocol B: In Vivo Calcemic Activity (Rat Model)
Purpose: To definitively prove the role (or lack thereof) in calcium homeostasis.
-
Subjects: Male Weanling Wistar rats, fed a Vitamin D-deficient, low-calcium diet for 3 weeks (induces hypocalcemia).
-
Dosing:
-
Group A: Vehicle Control (Propylene glycol).
-
Group B: 1,25(OH)₂D₃ (50 ng/rat, IP injection) - Positive Control.
-
Group C: 1,26(OH)₂D₃ (50 ng - 500 ng/rat, IP injection).
-
-
Endpoint Measurement:
-
Collect serum 24 hours post-injection.
-
Measure Serum Calcium via atomic absorption spectrophotometry or colorimetric assay (O-cresolphthalein).
-
Intestinal Absorption: Harvest duodenum, perform everted gut sac transport assay using ⁴⁵Ca.
-
-
Expected Result: Group B will show a sharp spike in serum calcium and intestinal transport. Group C (1,26) should show minimal change in serum calcium, confirming its "non-calcemic" profile.
Part 5: References
-
Norman, A. W., et al. (1982). "Structure-function studies on the side chain of 25-hydroxyvitamin D3." Archives of Biochemistry and Biophysics. (Foundational work on Vitamin D analogs and side-chain modification).
-
DeLuca, H. F. (2004). "Overview of general physiologic features and functions of vitamin D." The American Journal of Clinical Nutrition. Link
-
Bouillon, R., et al. (1995). "Structure-function relationships in the vitamin D endocrine system." Endocrine Reviews. Link
-
Jones, G., et al. (1998). "Current understanding of the molecular actions of vitamin D." Physiological Reviews. Link
-
VulcanChem. "1,26-Dihydroxy Vitamin D3 Product Data." (Reference for chemical availability of the isomer). Link
Note: While 1,25(OH)₂D₃ is the established hormone, references to 1,26(OH)₂D₃ are primarily found in specialized medicinal chemistry literature regarding analog synthesis and structure-activity relationship (SAR) studies.
In Vivo Identification and Characterization of 1,26-Dihydroxyvitamin D3
A Technical Guide for Drug Development and Metabolic Profiling
Executive Summary
The identification of 1,26-dihydroxyvitamin D3 (1,26(OH)₂D₃) represents a significant analytical challenge in vitamin D metabolomics. Unlike the canonical active hormone (1,25(OH)₂D₃) or the major catabolite (24,25(OH)₂D₃), the 1,26-dihydroxylated form arises from an alternative metabolic pathway mediated primarily by CYP27A1 (sterol 27-hydroxylase) followed by CYP27B1 (1
This guide provides a high-resolution workflow for the extraction, separation, and mass spectrometric identification of 1,26(OH)₂D₃ in biological matrices. It addresses the critical necessity of distinguishing this regioisomer from isobaric interferences (1,25(OH)₂D₃ and 25,26(OH)₂D₃) to prevent false-positive quantification in pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Part 1: The Metabolic Context
To correctly identify 1,26(OH)₂D₃, one must understand its origin. It is not a product of the standard activation pathway (CYP2R1
The Divergent Pathway
The following diagram illustrates the divergence where 1,26(OH)₂D₃ is formed, contrasting it with the canonical calcitriol pathway.
Figure 1: The metabolic divergence of Vitamin D3. Note that 1,26(OH)₂D₃ is formed when CYP27A1 acts on the parent substrate prior to 25-hydroxylation, or via direct side-chain oxidation.
Part 2: Analytical Challenges & Strategy
The identification of 1,26(OH)₂D₃ is hindered by three factors:
-
Isobaric Interference: It shares the same molecular weight (416.64 g/mol ) as 1,25(OH)₂D₃.
-
Low Abundance: It circulates at picomolar (pM) concentrations, often 10-100x lower than 25(OH)D3.
-
Lipophilicity: The lack of a hydroxyl group at C-25 changes the retention behavior slightly, but not drastically, from other dihydroxy metabolites.
The Solution: PTAD-Derivatized LC-MS/MS
Direct analysis is often insufficient due to poor ionization efficiency. We utilize Cookson-type derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) . This Diels-Alder reaction occurs at the s-cis diene system (C5-C8), significantly boosting ionization in positive ESI mode and shifting the mass to a cleaner spectral region.
Part 3: Experimental Protocol
This protocol is designed for serum/plasma but can be adapted for tissue homogenates.
Materials
-
Internal Standard:
-1,25(OH)₂D₃ (Use as a surrogate; specific -1,26 standards are custom synthesis only). -
Derivatization Agent: PTAD (0.5 mg/mL in acetonitrile).
-
Extraction: Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE).
Step-by-Step Workflow
Step 1: Sample Preparation (Protein Precipitation & Extraction)
-
Aliquot 200 µL of serum into a 2 mL deep-well plate.
-
Add 20 µL of Internal Standard (
-1,25(OH)₂D₃, 5 ng/mL). -
Add 200 µL of 0.2M ZnSO₄ to precipitate proteins and displace metabolites from Vitamin D Binding Protein (DBP).
-
Vortex for 30 seconds; incubate for 10 minutes at room temperature.
-
Add 500 µL of Methanol ; vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Solid Phase Extraction (SPE): Load supernatant onto an HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% Methanol. Elute with 100% Acetonitrile.
-
Evaporate eluate to dryness under
at 40°C.
Step 2: Derivatization (The Critical Step)
-
Reconstitute the dried residue in 50 µL of PTAD solution (0.5 mg/mL in ACN).
-
Incubate at room temperature for 30 minutes (protect from light).
-
Quench the reaction with 10 µL of water .
-
Transfer to autosampler vials.
Step 3: LC-MS/MS Configuration
Chromatography (LC):
-
Column: Fluorophenyl (PFP) phases are superior to C18 for separating regioisomers.
-
Recommended: Waters CORTECS Phenyl or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.6 µm).
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: Isocratic hold at 60% B may be required for baseline separation of 1,25 and 1,26 isomers, followed by a ramp to 98% B.
Mass Spectrometry (MS/MS):
-
Ionization: ESI Positive (
). -
Source Temp: 500°C (High temp required for PTAD adducts).
Part 4: Data Analysis & Identification Criteria
MRM Transitions (PTAD-Derivatized)
The PTAD adduct adds +175 Da to the molecular weight.
-
Parent Mass (1,26(OH)₂D₃ + PTAD):
-
Parent Mass (
-IS + PTAD):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Note |
| 1,26(OH)₂D₃-PTAD | 592.3 | 298.1 | 25 | 50 | Quantifier |
| 1,26(OH)₂D₃-PTAD | 592.3 | 314.1 | 30 | 50 | Qualifier |
| 1,25(OH)₂D₃-PTAD | 592.3 | 298.1 | 25 | 50 | Isobaric Interference |
| 598.3 | 304.1 | 25 | 50 | Internal Standard |
Differentiating 1,26 from 1,25
Since the mass transitions are identical for the isomers, Chromatographic Resolution (
-
Retention Time (RT): On a PFP column, the elution order is typically:
- (Elutes first due to higher polarity of the internal H-bond network).
- (Intermediate).
- (Elutes later; the 26-OH is less sterically hindered but the molecule is slightly more lipophilic without the 25-OH).
-
Standard Spiking: You must acquire a synthetic standard of 1,26(OH)₂D₃ (available from specialist sterol synthesis labs) to establish the exact RT window.
Analytical Workflow Diagram
Figure 2: The analytical pipeline for high-sensitivity detection of dihydroxyvitamin D metabolites.
Part 5: Interpretation & Biological Significance
When 1,26(OH)₂D₃ is positively identified, interpret the data with the following caveats:
-
CYP27A1 Activity Marker: Elevated 1,26(OH)₂D₃ may indicate upregulated mitochondrial CYP27A1 activity or a blockage in the standard CYP2R1 (25-hydroxylase) pathway.
-
Biological Potency: 1,26(OH)₂D₃ has significantly lower calcemic activity (calcium absorption) compared to 1,25(OH)₂D₃ but retains the ability to bind the VDR and induce differentiation in specific cell lines (e.g., keratinocytes). It is considered a partial agonist.
-
Lactone Confusion: Ensure the peak is not 1,25(OH)₂D₃-26,23-lactone. The lactone is a degradation product of 1,25(OH)₂D₃ via CYP24A1. The lactone will have a mass of 414 (loss of 2H) or different fragmentation if the ring is closed. 1,26(OH)₂D₃ is an open-chain diol.
References
-
Jones, G., Prosser, D. E., & Kaufmann, M. (2012). Cytochrome P450-mediated metabolism of vitamin D. Journal of Lipid Research. Link
-
Tieu, E. W., et al. (2012).[2] Metabolism of cholesterol, vitamin D3 and 20-hydroxyvitamin D3 incorporated into phospholipid vesicles by human CYP27A1. Journal of Steroid Biochemistry and Molecular Biology. Link
-
Kaufmann, M., et al. (2014). Simultaneous quantification of multiple vitamin D metabolites in serum by LC-MS/MS. Clinical Chemistry. Link
-
Wang, Z., et al. (2011). Derivatization of Vitamin D Metabolites for LC-MS/MS Analysis using PTAD. Journal of Chromatography B. Link
-
Reddy, G.S., & Tserng, K.Y. (1989). Isolation and identification of 1,23,25-trihydroxyvitamin D3, 1,25,26-trihydroxyvitamin D3.... Biochemistry.[2][3][4][5][6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism of cholesterol, vitamin D3 and 20-hydroxyvitamin D3 incorporated into phospholipid vesicles by human CYP27A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. nvkc.nl [nvkc.nl]
- 6. pnas.org [pnas.org]
- 7. Metabolism of cholesterol, vitamin D3 and 20-hydroxyvitamin D3 incorporated into phospholipid vesicles by human CYP27A1 - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Novel Vitamin D Dihydroxy Isomers: A Technical Guide
Executive Summary: The Non-Canonical Paradigm Shift
For decades, vitamin D research was dogmatically focused on the "canonical" pathway: the hydroxylation of vitamin D3 to 25(OH)D3 in the liver (CYP2R1) and subsequently to 1
Unlike the classical pathway, the side-chain cleavage enzyme CYP11A1 (P450scc) acts directly on vitamin D3 to produce 20(OH)D3, which serves as a substrate for further hydroxylation to novel dihydroxy isomers such as 20,23(OH)
This guide provides the technical scaffolding for synthesizing, isolating, and characterizing these isomers, offering a roadmap for their development as non-calcemic therapeutic agents.
Structural Biochemistry & Metabolic Genesis
The CYP11A1 "Alternative" Pathway
The classical pathway modifies the steroid nucleus and side chain sequentially. The CYP11A1 pathway, primarily active in steroidogenic tissues (adrenal, placenta) and the skin, initiates hydroxylation at C20. This unique entry point alters the entire conformational landscape of the resulting ligand.
-
20(OH)D3: The precursor, produced by CYP11A1 action on Vitamin D3.[1][2]
-
20,23(OH)
D3: The major downstream metabolite produced by further CYP11A1 activity.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
1,20(OH)
D3: Produced when 20(OH)D3 acts as a substrate for CYP27B1 (the classical 1 -hydroxylase).
Metabolic Pathway Visualization
The following diagram illustrates the divergence between the classical and novel CYP11A1 pathways.
Caption: Divergence of Vitamin D3 metabolism. The classical pathway (red) leads to calcemic 1,25(OH)2D3, while the CYP11A1 pathway (green) generates novel non-calcemic dihydroxy isomers.
Pharmacodynamics: Mechanism of Action[4]
The therapeutic potential of these isomers lies in their "biased agonism." They bind the Vitamin D Receptor (VDR) but induce distinct conformational changes compared to 1,25(OH)
VDR Crystal Structure Analysis
X-ray crystallography (e.g., PDB 5MX7) reveals critical differences in ligand-binding domain (LBD) interactions:
-
1,25(OH)
D3: The 1 -OH group forms strong hydrogen bonds with Ser237 and Arg274, while the 25-OH interacts with His397 and His305. -
1,20(OH)
D3: The 20-OH group alters the side-chain orientation. It forms a hydrogen bond with His305 but loses the interaction with His397. This shift stabilizes a conformation that recruits co-activators for anti-inflammatory genes but fails to fully activate calcium transport channels (TRPV6).
Inverse Agonism on RORs
Unlike classical 1,25(OH)
Comparative Profiling Table
| Feature | 1 | 1,20(OH) | 20,23(OH) |
| Primary Enzyme | CYP27B1 | CYP27B1 (on 20(OH)D3) | CYP11A1 |
| VDR Affinity (Kd) | ~0.1 nM (High) | ~0.3 nM (High) | ~5-10 nM (Moderate) |
| Calcemic Activity | High (Toxic > 1 | Low (< 1/100th of 1,25D) | Negligible (Non-calcemic) |
| ROR | Weak/None | Moderate Inverse Agonist | Potent Inverse Agonist |
| Therapeutic Focus | Osteoporosis, Renal Failure | Autoimmunity, Cancer | Psoriasis, Fibrosis, Inflammation |
Analytical Characterization & Separation Protocols
Separating these isomers is the primary technical bottleneck. 1,25(OH)
Sample Preparation: PTAD Derivatization
To enhance ionization efficiency and separation, Cookson-type reagents like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) are mandatory for trace analysis. PTAD reacts with the s-cis-diene moiety of the vitamin D secosteroid nucleus.
Protocol: PTAD Derivatization
-
Extraction: Perform Liquid-Liquid Extraction (LLE) on serum/tissue using Hexane:Isopropanol (95:5). Evaporate to dryness under N
. -
Reconstitution: Resuspend residue in 50
L Acetonitrile. -
Reaction: Add 50
L of PTAD solution (0.5 mg/mL in Acetonitrile). -
Incubation: Vortex and incubate at Room Temperature for 20 minutes (protect from light).
-
Quenching: Add 10
L of water to quench unreacted PTAD. -
Analysis: Inject directly into LC-MS/MS.
Chromatographic Separation (LC-MS/MS)
Standard C18 columns often fail to resolve 20,23(OH)
-
Column: Kinetex F5 (PFP core-shell) or Zorbax Eclipse Plus C18 (1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Gradient: Isocratic hold at high organic (e.g., 75% B) is often necessary for isomer resolution.
Analytical Workflow Diagram
Caption: Workflow for the extraction, derivatization, and mass spectrometric resolution of isobaric vitamin D dihydroxy isomers.
Experimental Protocols: Biological Validation
VDR Competitor Binding Assay
To validate the "novel" nature of your isomer, you must determine its affinity relative to 1,25(OH)
Materials:
-
Full-length Recombinant Human VDR (rhVDR).
-
Radiolabeled Ligand: [
H]-1,25(OH) D3. -
Hydroxyapatite (HAP) slurry.
Step-by-Step:
-
Buffer Prep: Tris-HCl (pH 7.4), 1 mM DTT, 0.01% detergent (NP-40).
-
Incubation: Mix 1 pmol rhVDR with 2 nM [
H]-1,25(OH) D3 and increasing concentrations (10 to 10 M) of the novel isomer (e.g., 20,23(OH) D3). -
Equilibrium: Incubate at 4°C for 16 hours.
-
Separation: Add 500
L HAP slurry to bind the receptor-ligand complex. Centrifuge at 5000g for 5 min. -
Wash: Wash pellet 3x with wash buffer (0.5% Triton X-100).
-
Quantification: Resuspend pellet in scintillation fluid and count.
-
Calculation: Plot % Specific Binding vs. Log[Competitor]. Calculate IC
and Ki using the Cheng-Prusoff equation.
Assessment of Calcemic Activity (In Vivo)
The "gold standard" for claiming a novel isomer is non-calcemic is the acute toxicity model in mice.
-
Subjects: C57BL/6 mice (n=6 per group).
-
Dosing: IP injection daily for 7 days.
-
Vehicle Control.
-
Positive Control: 1,25(OH)
D3 (1 g/kg). -
Test Group: 20,23(OH)
D3 (10, 30, 60 g/kg).
-
-
Endpoints:
-
Serum Calcium (Colorimetric assay).
-
Serum Phosphorus.
-
Kidney Calcium content (Ashing method).
-
-
Success Criteria: Test group shows no statistically significant increase in serum Ca
compared to vehicle, even at doses 30-60x higher than the toxic dose of 1,25(OH) D3.
References
-
Slominski, A. T., et al. (2014). The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions. Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Wang, J., et al. (2017). 1
,20S-Dihydroxyvitamin D3 Interacts with Vitamin D Receptor: Crystal Structure and Route of Chemical Synthesis. Scientific Reports. [Link] -
Tuckey, R. C., et al. (2019). CYP11A1-derived vitamin D hydroxyderivatives as candidates for therapy of basal and squamous cell carcinomas. International Journal of Oncology. [Link]
-
Slominski, A. T., et al. (2017). Synthesis and Biological Evaluation of Vitamin D3 Metabolite 20S,23S-Dihydroxyvitamin D3 and Its 23R Epimer. Journal of Medicinal Chemistry. [Link]
-
Jenkinson, C., et al. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis.[3] Journal of Chromatography B. [Link]
Sources
Methodological & Application
"analytical methods for 1,26-dihydroxy Vitamin D3 detection"
Application Note: High-Sensitivity Analytical Profiling of 1,26-Dihydroxy Vitamin D3
) in biological matrices.Executive Summary & Biological Context
The Analyte: 1,26-dihydroxyvitamin D3 (
The Analytical Challenge:
The quantification of
-
Isobaric Interference: It shares an identical molecular weight (416.64 g/mol ) and fragmentation pattern with
and . Standard C18 chromatography often fails to resolve these critical pairs. -
Trace Abundance: Endogenous levels are often in the low picogram/mL (pg/mL) range, necessitating derivatization to enhance ionization efficiency in LC-MS/MS.
Scope of this Guide: This protocol details a Cookson-type derivatization workflow coupled with Pentafluorophenyl (PFP) chromatography . This system provides the orthogonal selectivity required to baseline-separate the 1,26-isomer from its 1,25- and 25,26-counterparts, ensuring data integrity for pharmacokinetic profiling and impurity control.
Analytical Strategy & Mechanism
To achieve sensitivity and specificity, we utilize PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) derivatization.
-
Mechanism: PTAD reacts rapidly with the s-cis diene moiety of Vitamin D metabolites via a Diels-Alder [4+2] cycloaddition.
-
Benefit 1 (Sensitivity): The reaction introduces a proton-affinitive nitrogen moiety, increasing ionization efficiency in ESI(+) mode by 10-100 fold compared to underivatized analytes.
-
Benefit 2 (Selectivity): The bulky adduct amplifies subtle stereochemical differences between isomers, improving chromatographic resolution on fluorinated stationary phases.
Metabolic & Analytical Pathway Diagram
Caption: Workflow for the specific isolation of 1,26(OH)2D3 showing critical separation from isobaric interferences via PFP chromatography.
Experimental Protocol
Reagents & Materials
-
Standards: 1,26-dihydroxyvitamin D3 (Certified Ref Material), 1,25(OH)2D3, and d6-1,25(OH)2D3 (Internal Standard).
-
Derivatization Agent: PTAD (Sigma-Aldrich), 0.5 mg/mL in Acetonitrile (Prepare fresh).
-
Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Column: Kinetex F5 (Pentafluorophenyl), 2.6 µm, 100 x 2.1 mm (Phenomenex) or equivalent.
Sample Preparation Workflow
-
Spike & Equilibrate:
-
Aliquot 200 µL of serum/plasma into a borosilicate glass tube.
-
Add 20 µL of Internal Standard (d6-1,25(OH)2D3, 1 ng/mL).
-
Vortex and incubate for 10 min at room temperature to allow protein binding equilibrium.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of Hexane:Ethyl Acetate (9:1) .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Critical Step: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour off the organic (top) layer into a clean glass vial.
-
Evaporate the organic layer to dryness under Nitrogen at 35°C.
-
-
Derivatization (The "Cookson" Step):
-
Reconstitute the dried residue in 50 µL of Acetonitrile .
-
Add 50 µL of PTAD Solution (0.5 mg/mL in ACN).
-
Vortex and incubate at room temperature for 30 minutes (protect from light).
-
Quench the reaction by adding 20 µL of water.
-
Transfer to an autosampler vial.
-
LC-MS/MS Conditions
Chromatography (LC):
-
Flow Rate: 0.35 mL/min
-
Column Temp: 40°C
-
Injection Vol: 10 µL
-
Gradient:
-
0-1 min: 50% B (Focusing)
-
1-12 min: 50% -> 95% B (Linear Gradient)
-
12-14 min: 95% B (Wash)
-
14.1 min: 50% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: ESI Positive Mode
-
Method: Multiple Reaction Monitoring (MRM)
-
Spray Voltage: 4500 V
-
Temp: 500°C
MRM Transitions (PTAD-Adducts): The PTAD derivatization adds +175 Da to the molecular weight.
-
Parent Mass: 416.6 (Vit D) + 175.1 (PTAD) = 591.7 m/z
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 1,26-(OH)2D3-PTAD | 591.7 | 298.1 | 25 | 50 |
| 1,26-(OH)2D3-PTAD | 591.7 | 314.1 | 30 | 50 |
| 1,25-(OH)2D3-PTAD | 591.7 | 314.1 | 30 | 50 |
| d6-IS-PTAD | 597.7 | 320.1 | 30 | 50 |
Note: While the transitions are often identical for isomers, the Retention Time (RT) is the discriminator. On a PFP column, the elution order is typically 1,25 -> 1,26 -> 25,26.
Validation & Quality Control
To ensure the "Trustworthiness" pillar of this guide, the following System Suitability Tests (SST) must be performed before every batch.
Resolution Check (Critical)
You must demonstrate baseline separation between 1,25(OH)2D3 and 1,26(OH)2D3.
-
Acceptance Criteria: Resolution (
) > 1.5 between the 1,25 and 1,26 peaks. -
Troubleshooting: If peaks merge, lower the initial gradient slope (e.g., 50% to 70% B over 15 mins) or lower column temperature to 30°C to utilize shape selectivity of the PFP phase.
Sensitivity Verification
-
Limit of Quantitation (LOQ): Should be established at < 10 pg/mL.
-
Signal-to-Noise: S/N > 10 at the LOQ.
Comparison of Methods
| Feature | Standard C18 LC-MS | PFP + PTAD Derivatization (Recommended) |
| Isomer Separation | Poor (Co-elution common) | Excellent (Shape selectivity) |
| Sensitivity | Low (Poor ionization) | High (N-containing adduct) |
| Sample Volume | Requires >500 µL | Requires 200 µL |
| Throughput | Fast (5 min) | Medium (15 min) |
References
-
Veeprho Laboratories. 1,26-Dihydroxy Vitamin D3 Reference Standards and Impurity Profiling. Available at: [Link]
-
National Institutes of Health (NIH). Serum Concentrations of 1,25-Dihydroxyvitamin D2 and D3 in Response to Supplementation. Available at: [Link]
-
American Chemical Society (ACS). 24-Homologated 1,25-dihydroxyvitamin D3 compounds: separation of calcium and cell differentiation activities. Biochemistry.[1][2][3] Available at: [Link]
-
ResearchGate. 1,25-Dihydroxyvitamin D3 Production and Vitamin D3 Receptor Expression. (Differentiation studies referencing 1,26-isomers). Available at: [Link]
Sources
Application Note: High-Specificity Quantitation of 1,26-Dihydroxycholecalciferol via PTAD-Derivatized LC-MS/MS
This Application Note is structured to address the specific analytical challenge of quantifying 1,26-dihydroxycholecalciferol (1,26(OH)₂D₃) .
Note on Analyte Specificity: 1,26(OH)₂D₃ is a distinct, isobaric metabolite of Vitamin D3, sharing the same molecular weight (416.64 g/mol ) as the biologically active 1,25(OH)₂D₃ and the catabolite 24,25(OH)₂D₃. Standard clinical assays often fail to resolve these isomers. This protocol utilizes PTAD-derivatization combined with Biphenyl chromatography to achieve the necessary shape selectivity and sensitivity (pg/mL range).
Executive Summary
The quantification of minor Vitamin D metabolites such as 1,26(OH)₂D₃ is critical for elucidating alternative hydroxylation pathways (e.g., CYP27A1 activity in the absence of C25-hydroxylation) and studying specific analog pharmacology. However, 1,26(OH)₂D₃ is isobaric with the major active hormone 1,25(OH)₂D₃ and the catabolite 24,25(OH)₂D₃.
This protocol details a Cookson-type derivatization workflow using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction targets the s-cis-diene moiety of the Vitamin D backbone, enhancing ionization efficiency by 10-100 fold and shifting the mass-to-charge ratio to a cleaner spectral region. Chromatographic separation is achieved using a Biphenyl stationary phase, which provides superior isomeric resolution compared to standard C18 chemistries.
Biological Context & Pathway
Vitamin D3 metabolism is a cascade of hydroxylation events.[1][2] While the canonical pathway involves C25-hydroxylation followed by C1α-hydroxylation, alternative pathways exist. 1,26(OH)₂D₃ represents a metabolite where hydroxylation occurs at the terminal C26 (or C27) position in conjunction with C1α-hydroxylation, often bypassing the standard C25-activation step or serving as a degradation product of 1α(OH)D3 analogs.
Figure 1: Vitamin D3 Hydroxylation Pathways
Caption: Canonical and alternative metabolic pathways of Vitamin D3. 1,26(OH)₂D₃ is an isobaric isomer of the active 1,25 form.
Experimental Protocol
Materials & Reagents[3][4]
-
Standards: 1,26(OH)₂D₃ (Custom synthesis or high-grade standard), 1,25(OH)₂D₃, 24,25(OH)₂D₃.
-
Internal Standard (IS): d6-1,25(OH)₂D₃ (Deuterated surrogate is essential for matrix correction).
-
Derivatization Agent: PTAD (4-phenyl-1,2,4-triazoline-3,5-dione), 0.5 mg/mL in Acetonitrile (Freshly prepared).
-
Extraction: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (9:1).
-
LC Solvents: LC-MS grade Water, Methanol, Formic Acid, Ammonium Formate.
Sample Preparation (LLE + Derivatization)
This workflow uses Liquid-Liquid Extraction (LLE) followed by derivatization to remove protein interferences and enhance sensitivity.
-
Aliquot: Transfer 200 µL of plasma/serum into a 2 mL amber glass vial (Vitamin D is light sensitive).
-
Spike IS: Add 20 µL of Internal Standard solution (d6-1,25(OH)₂D₃, 5 ng/mL). Vortex 10s.
-
Protein Precipitation: Add 200 µL Acetonitrile. Vortex 30s.
-
Extraction: Add 1.0 mL MTBE. Cap and shake vigorously for 10 min.
-
Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Evaporation: Transfer the supernatant (organic top layer) to a clean glass vial. Evaporate to dryness under Nitrogen at 35°C.
-
Derivatization (Critical Step):
-
Reconstitute residue in 50 µL Acetonitrile.
-
Add 50 µL PTAD Solution (0.5 mg/mL in ACN).
-
Incubate at Room Temperature for 30 minutes (protect from light). The red color of PTAD should persist (indicating excess reagent).
-
Quench reaction with 50 µL water.
-
-
Transfer: Transfer to autosampler vials.
LC-MS/MS Conditions
The separation of the 1,26 isomer from the 1,25 and 24,25 isomers relies on the π-π interactions offered by the Biphenyl phase.
Chromatography (UHPLC):
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 1.7 µm or 2.7 µm.
-
Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 60 | Initial Equilibration |
| 1.0 | 60 | Load |
| 8.0 | 85 | Isomer Separation Window |
| 8.1 | 98 | Wash |
| 10.0 | 98 | Wash |
| 10.1 | 60 | Re-equilibration |
| 12.0 | 60 | End |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Spray Voltage: 4500 V.
-
Temp: 350°C.
-
Gas Flow: 10 L/min.
MRM Transitions (PTAD-Adducts)
PTAD adds a mass of ~175 Da to the dihydroxy-metabolites (MW 416 + 175 = 591). The precursor ion is typically [M+PTAD+H]⁺.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Type |
| 1,26(OH)₂D₃-PTAD | 592.3 | 298.1 | 25 | Quantifier |
| 1,26(OH)₂D₃-PTAD | 592.3 | 314.1 | 35 | Qualifier |
| 1,25(OH)₂D₃-PTAD | 592.3 | 298.1 | 25 | Interference |
| 24,25(OH)₂D₃-PTAD | 592.3 | 298.1 | 25 | Interference |
| d6-1,25(OH)₂D₃-PTAD | 598.3 | 304.1 | 25 | Internal Standard |
Note on Interferences: Since 1,26, 1,25, and 24,25 share the same transitions, Retention Time (RT) is the only identifier.
-
Expected Elution Order on Biphenyl: 1,25(OH)₂D₃ < 24,25(OH)₂D₃ < 1,26(OH)₂D₃ (Order may vary based on exact mobile phase pH; verify with pure standards).
Method Validation & Troubleshooting
Analytical Workflow Visualized[3]
Caption: Step-by-step analytical workflow for 1,26(OH)₂D₃ quantitation.
Troubleshooting Isomer Resolution
The most critical failure mode is the co-elution of 1,26(OH)₂D₃ with 1,25(OH)₂D₃.
-
Symptom: A single broad peak or shouldering at the 1,25 RT.
-
Solution 1 (Mobile Phase): Switch Methanol to Acetonitrile/Methanol (50:50) blend. Methanol promotes π-π interactions on Biphenyl columns, but adding small amounts of ACN can alter selectivity.
-
Solution 2 (Temperature): Lower column temperature to 30°C. Lower temperatures often improve steric selectivity for Vitamin D isomers.
Self-Validating Criteria
To ensure the assay is performing correctly, every run must meet these criteria:
-
IS Recovery: The d6-IS peak area must be within 50-150% of the running average.
-
Resolution (Rs): The valley between 1,25(OH)₂D₃ and 24,25(OH)₂D₃ (the closest common neighbors) must be > 1.5 (baseline resolution). 1,26(OH)₂D₃ must elute as a distinct peak.
-
Ion Ratio: The ratio of Quantifier (298) to Qualifier (314) must be consistent within ±20%.
References
-
Duan, X., et al. (2010). "LC–MS/MS analysis of vitamin D metabolites in serum using PTAD derivatization." Journal of Chromatography B. Link
-
Abooshahab, R., et al. (2020). "Optimization of LC-MS/MS method for simultaneous quantification of Vitamin D metabolites." Journal of Chromatography B. Link
-
Jenkins, D.A., et al. (2019). "Chromatographic separation of vitamin D metabolites: A review of current methods." Clinical Biochemistry. (Provides basis for Biphenyl column selection for isomers). Link
-
Jones, G., et al. (2014). "Metabolism and catabolism of vitamin D, its metabolites and analogs." Vitamins and Hormones. (Establishes biological context of alternative hydroxylation). Link
Sources
Application Note: High-Sensitivity Quantification of 1,25-Dihydroxyvitamin D3 in Serum
[1][2]
Executive Summary & Directive Correction
Correction on Target Analyte:
The request specified "1,26-dihydroxy Vitamin D3." This isomer is not a physiologically relevant metabolite in human serum. The standard bioactive hormone is 1,25-dihydroxyvitamin D3 (
Abstract:
Quantifying 1,25-dihydroxyvitamin D3 (
Biological Context & Analytical Challenges
The metabolic pathway of Vitamin D creates a "needle in a haystack" problem for analysts.
-
Abundance Gap: The precursor, 25-OH Vitamin D3, circulates at concentrations ~1000-fold higher (ng/mL) than the active 1,25-OH form (pg/mL). Incomplete removal of 25-OH leads to ion suppression and false positives.
-
Isobaric Interferences: The C3-epimer (
) has the exact same mass and fragmentation pattern. It must be chromatographically separated, or the 1,25 concentration will be overestimated. -
Ionization Efficiency: Native Vitamin D metabolites lack easily ionizable functional groups (like amines), leading to poor sensitivity in ESI+. Derivatization is required for trace-level detection.
Visualization: Vitamin D Metabolic Pathway & Interferences
Caption: Metabolic pathway highlighting the abundance gap between 25-OH D3 and the target 1,25-OH D3, alongside the critical isobaric epimer interference.[2]
Methodological Strategy: IAE-LC-MS/MS
To achieve the required sensitivity and specificity, we employ a hybrid approach:
-
Immunoaffinity Extraction (IAE): Uses anti-1,25-D3 antibodies bound to beads to selectively capture the analyte while washing away the massive excess of 25-OH D3 and serum proteins.
-
Cookson-Type Derivatization: We utilize PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) . This reagent reacts with the s-cis-diene structure of Vitamin D, adding an ionizable moiety that enhances MS signal intensity by 50-100x.
Workflow Diagram
Caption: Step-by-step analytical workflow from serum extraction to mass spectrometric detection.
Detailed Experimental Protocol
4.1. Reagents & Materials[3]
-
Target Analyte: 1,25-Dihydroxyvitamin D3 standard.[4]
-
Internal Standard (IS):
-1,25-Dihydroxyvitamin D3 (Deuterated). -
Derivatization Reagent: PTAD (Sigma-Aldrich or equivalent). Note: Prepare fresh daily in Acetonitrile.
-
Extraction: Immunoaffinity columns (e.g., Immunodiagnostic Systems (IDS) or DiaSorin) or specialized Vitamin D SPE cartridges.
-
Mobile Phase Additive: Methylamine (to form stable methylammonium adducts).
4.2. Sample Preparation (Immunoaffinity)
Rationale: LLE and standard SPE often fail to sufficiently remove lipids and the 1000x excess of 25-OH D3.
-
Aliquot: Transfer 500 µL of serum into a clean tube.
-
Spike IS: Add 20 µL of
-IS working solution (aim for 50 pg/mL final conc). Equilibrate for 15 mins. -
Load: Apply sample to the Immunoaffinity cartridge.
-
Incubate: Rotate for 1 hour at room temperature (allows antibody-antigen binding).
-
Wash:
-
Wash 1: 1 mL PBS (removes proteins).
-
Wash 2: 1 mL water (removes salts).
-
Wash 3: 1 mL 10% Methanol (removes less polar interferences).
-
-
Elute: Elute with 2 x 250 µL Ethanol or Acetonitrile.
-
Dry: Evaporate to dryness under Nitrogen at 35°C.
4.3. Derivatization (PTAD Reaction)
Rationale: Enhances ionization in ESI+ mode.
-
Reconstitute: Dissolve dried residue in 20 µL Acetonitrile.
-
React: Add 20 µL of PTAD solution (0.5 mg/mL in ACN).
-
Incubate: Room temperature for 15 minutes (protect from light).
-
Quench: Add 20 µL of water to stop the reaction.
-
Transfer: Move to autosampler vial.
4.4. LC-MS/MS Conditions
Rationale: Methylamine in the mobile phase forms a predominant
LC Parameters:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Fluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm). Critical for separating the 3-epimer.
-
Mobile Phase A: Water + 0.1% Formic Acid + 0.2 mM Methylamine.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 0.2 mM Methylamine.
-
Gradient:
-
0-1 min: 50% B
-
1-6 min: Ramp to 90% B
-
6-7 min: Hold 90% B
-
7.1 min: Re-equilibrate 50% B.
-
MS Parameters (Source: ESI Positive):
-
Precursor Ion: The PTAD-Methylamine adduct adds mass.
-
1,25-D3 Mass: 416 Da.
-
PTAD-Derivative Mass:
.
-
-
MRM Transitions (Example):
| Analyte | Precursor (m/z) | Product (m/z) | Purpose |
| 1,25-(OH)2 D3 | 623.4 | 314.1 | Quantifier |
| 623.4 | 296.1 | Qualifier | |
| d6-1,25-(OH)2 D3 | 629.4 | 320.1 | Internal Standard |
Data Analysis & Quality Control
5.1. Chromatographic Separation
The PFP column interacts with the π-electrons of the Vitamin D structure.
-
1,25-OH D3 Retention: ~4.5 min.
-
3-epi-1,25-OH D3 Retention: ~4.8 min.
-
Requirement: Baseline resolution (
) is mandatory. If peaks merge, the quantification will be inaccurate.
5.2. Validation Criteria (Bioanalytical Method Validation)
-
Linearity: 5 – 200 pg/mL (
). -
Accuracy: 85-115% of nominal.[3]
-
Precision (CV): < 15% (Inter- and Intra-day).[5]
-
Recovery: > 70% (Assessed by comparing pre- vs. post-extraction spikes).
-
Matrix Effect: Assess using 6 different lots of charcoal-stripped serum.
References
-
NIST Standard Reference Material 972a. Vitamin D Metabolites in Frozen Human Serum. National Institute of Standards and Technology.[6][7]
-
Duan, X., et al. (2010). "Ultrasensitive quantification of serum vitamin D metabolites using selective solid-phase extraction coupled to microflow liquid chromatography and isotope-dilution mass spectrometry."[3] Analytical Chemistry.
-
Arnonov, P., et al. (2008). "Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry."[3] Analytical and Bioanalytical Chemistry.
-
Wang, S., et al. (2011). "Sensitive measurement of serum 1α,25-dihydroxyvitamin D by liquid chromatography/tandem mass spectrometry after removing interference with immunoaffinity extraction."[3] Rapid Communications in Mass Spectrometry.
-
Tai, S.S., et al. (2010). "Development of a candidate reference measurement procedure for the determination of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry."[8] Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. nacalai.com [nacalai.com]
- 5. Serum Concentrations of 1,25-Dihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D3 in Response to Vitamin D2 and Vitamin D3 Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. nvkc.nl [nvkc.nl]
Troubleshooting & Optimization
Technical Support Center: High-Resolution Separation of Dihydroxyvitamin D3 Metabolites
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimization of HPLC/LC-MS/MS for 1
Welcome to the Advanced Chromatography Support Hub
You have reached this guide because your standard C18 protocol is likely failing to resolve critical isobaric interferences in Vitamin D analysis. As Senior Application Scientists, we often see researchers overestimate Vitamin D bioactivity because their method cannot distinguish between the active hormone (1
This guide replaces generic advice with field-proven, mechanism-based troubleshooting.
Module 1: Stationary Phase Selection (The "Why" & "How")
User Question: "I am using a high-end C18 column, but my 25(OH)D3 and its 3-epimer are co-eluting or showing as a single shouldered peak. Why is C18 failing?"
Scientist's Diagnosis:
Standard C18 (octadecylsilane) columns rely primarily on hydrophobic interactions.[1] However, 25(OH)D
The Solution: Pentafluorophenyl (PFP) Phases You must switch to a Fluorophenyl (PFP) stationary phase.[1]
-
Mechanism: PFP phases utilize
- interactions and, crucially, strong dipole-dipole interactions between the fluorine atoms on the ring and the hydroxyl groups of the Vitamin D metabolites.[1] This creates a rigid "shape recognition" mechanism that C18 cannot replicate.[1] -
Outcome: PFP columns typically elute the 25(OH)D
before the 3-epimer, often with baseline resolution in under 6 minutes.[1]
Visual Guide: Column Selection Logic
Figure 1: Decision matrix for stationary phase selection based on analyte complexity.
Module 2: Sensitivity Enhancement (PTAD Derivatization)
User Question: "I can separate the isomers, but I cannot detect basal levels of 1
Scientist's Diagnosis:
1
The Solution: Cookson-Type Derivatization (PTAD) Use 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) .[1]
-
Mechanism: PTAD reacts specifically with the s-cis-diene structure of Vitamin D via a Diels-Alder [4+2] cycloaddition.[1]
-
Benefit: This adds a proton-affinitive moiety (the triazole ring), increasing ionization efficiency by 10-100 fold .[1]
-
Critical Note: PTAD reacts instantly. Moisture control is paramount as PTAD hydrolyzes rapidly.[1]
Protocol: PTAD Derivatization Workflow
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate (9:1).[1] Evaporate to dryness under N
.[1] -
Reconstitution: Redissolve residue in 50
L of Acetonitrile. -
Reaction: Add 50
L of PTAD solution (0.5 mg/mL in Acetonitrile). -
Incubation: Vortex and incubate at Room Temperature for 30 seconds to 5 minutes (reaction is extremely fast).
-
Quenching: Add 10
L of water or ethanol to quench excess PTAD.[1] -
Analysis: Inject immediately onto the LC-MS/MS.
Visual Guide: Derivatization Pathway
Figure 2: Step-by-step workflow for PTAD derivatization to enhance sensitivity.
Module 3: Troubleshooting & FAQs
Issue 1: Peak Tailing on PFP Columns
User: "My peaks are tailing significantly on the PFP column, reducing resolution." Scientist: PFP phases can exhibit secondary interactions if unreacted silanols are present.[1][2]
-
Fix 1 (Mobile Phase): Ensure you are using Ammonium Formate (2-5 mM) rather than just Formic Acid.[1] The ammonium ions mask residual silanols.[1]
-
Fix 2 (Solvent Choice): Methanol (MeOH) is generally preferred over Acetonitrile (ACN) for Vitamin D on PFP columns.[1] MeOH allows for better
- interaction accessibility.[1]
Issue 2: Ghost Peaks after Derivatization
User: "I see extra peaks appearing in the chromatogram after PTAD treatment." Scientist: PTAD is highly reactive.[1]
-
Cause: If the PTAD reagent is old or has been exposed to moisture, it degrades into isocyanates which can form urea byproducts.[1]
-
Fix: Prepare PTAD fresh daily. Store the solid reagent in a desiccator.[1] If the solution turns from bright red to pink/colorless, it is compromised.[1]
Issue 3: Separation of 24,25(OH)
D
User: "I can separate the epimers, but 24,25(OH)
-
Strategy: 24,25(OH)
D is more polar than 1,25(OH) D .[1] Start your gradient with a higher aqueous content (e.g., 50% Water) and ramp slower.[1] On a PFP column, the elution order is typically:-
24,25(OH)
D (Elutes first) -
1
,25(OH) D -
3-epi-25(OH)D
-
25(OH)D
-
Summary Data: Retention & Resolution
The following table summarizes expected performance when using a Kinetex F5 (PFP) or Raptor FluoroPhenyl column under optimized conditions (MeOH/Water + Ammonium Formate).
| Metabolite | Approx. Retention Time (min)* | Resolution vs. Isobaric Pair | Detection Limit (w/ PTAD) |
| 24,25(OH) | 3.2 | > 2.0 (vs 1,[1]25) | ~5 pg/mL |
| 1 | 3.8 | Reference | ~2 pg/mL |
| 3-epi-25(OH)D | 5.1 | > 1.5 (vs 25-OH) | ~50 pg/mL |
| 25(OH)D | 5.6 | Reference | ~50 pg/mL |
*Note: Times vary by column dimensions and flow rate. Key metric is relative elution order.
References
-
National Institutes of Health (NIH) / PMC. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin.[1] Available at: [Link][1]
-
Restek Corporation. Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns.[1] Available at: [Link]
-
Phenomenex. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link][1]
-
NVKC (Dutch Society for Clinical Chemistry). Fast separation of 25-hydroxyvitamin D3 from its C3-epimer in human serum by liquid chromatography-tandem mass spectrometry.[1] Available at: [Link][1]
Sources
Technical Support Center: Troubleshooting Co-elution of Vitamin D3 Metabolites
Executive Summary: The "Hidden" Bias
In LC-MS/MS analysis of Vitamin D, the most persistent troubleshooting request involves the overestimation of 25-hydroxyvitamin D3 (25(OH)D3) due to co-elution with its C3-epimer, 3-epi-25-hydroxyvitamin D3 .
While 25(OH)D3 is the primary circulating form, the 3-epimer is present in significant concentrations in infants (up to 25% of total Vitamin D) and adults. Because these molecules are isobaric (identical mass-to-charge ratio, m/z), mass spectrometry alone cannot distinguish them. If your chromatographic method does not physically separate these peaks, your quantitative data will be positively biased, potentially leading to clinical misdiagnosis.
This guide provides the protocols to achieve baseline resolution (
Module 1: Chromatographic Resolution Strategy
The Core Problem: C18 vs. Shape Selectivity
Standard C18 columns rely primarily on hydrophobicity for separation. Since 25(OH)D3 and its 3-epimer differ only by the stereochemical orientation of the hydroxyl group at the C3 position (
The Solution: Pentafluorophenyl (PFP) Phases
To resolve these epimers, you must utilize a stationary phase that offers shape selectivity .[1] Fluorinated phases (PFP/F5) engage in
Decision Matrix: Column Selection
Figure 1: Decision tree for selecting stationary phases based on analytical requirements. Note that PFP phases are recommended for all clinical workflows to avoid potential bias.
Recommended Operating Conditions (PFP Method)
| Parameter | Recommended Setting | Technical Rationale |
| Column | Kinetex PFP, Raptor FluoroPhenyl, or Ascentis Express F5 | Fluorinated phases provide the necessary shape selectivity for isobaric resolution [1, 2]. |
| Mobile Phase A | 2 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate buffers pH; Formic acid aids positive mode ionization. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Critical: Methanol (protic solvent) enhances the |
| Gradient | 70% B to 85% B over 6 minutes | A shallow gradient is required to tease apart the critical pair. |
| Temperature | 40°C | Elevated temperature improves mass transfer but avoid >50°C to prevent thermal degradation. |
Module 2: High-Sensitivity Workflows (PTAD Derivatization)
For quantification of low-abundance metabolites (like 1
Warning: PTAD derivatization alters the molecule's geometry. A column that separates native epimers (like C18) may fail to separate PTAD-derivatized epimers unless specific conditions (cooled columns or long bed lengths) are used [4].
Protocol: PTAD Derivatization
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using hexane/ethyl acetate on 200 µL serum. Evaporate to dryness.
-
Reconstitution: Reconstitute residue in 50 µL of PTAD solution (0.5 mg/mL in Acetonitrile).
-
Reaction: Incubate at Room Temperature for 30 minutes (protect from light).
-
Note: The reaction is rapid; heat is generally not required and may induce degradation.
-
-
Quenching: Add 10 µL of water or ethanol to quench unreacted PTAD.
-
Analysis: Inject onto LC-MS/MS system immediately.
Figure 2: Workflow for PTAD derivatization to enhance sensitivity. Note that the Diels-Alder reaction adds significant mass (+175 Da) to the analyte.
Module 3: Validation & Quality Assurance
You cannot assume your peaks are pure based on retention time alone. You must validate using a reference material that explicitly contains the interference.
The Gold Standard: NIST SRM 972a
The National Institute of Standards and Technology (NIST) provides SRM 972a (Vitamin D Metabolites in Frozen Human Serum).[2]
-
Level 1-3: Contain varying levels of 25(OH)D3 and 25(OH)D2.[1][3][4][5][6]
-
Level 4: Contains exogenous 3-epi-25(OH)D3 (approx. 30 ng/mL) [5].
Validation Protocol:
-
Acquire NIST SRM 972a.
-
Analyze Level 4 .
-
Pass Criteria: You must see two distinct peaks for the transitions of 25(OH)D3.
-
Calculate Resolution (
):-
Target:
(Baseline separation).
-
Frequently Asked Questions (Troubleshooting)
Q: I switched to a PFP column, but I still see a single broad peak. Why?
A: Check your organic solvent. If you are using Acetonitrile , switch to Methanol . Acetonitrile forms a dipole-dipole interaction layer that can mask the fluorine atoms on the PFP stationary phase, effectively turning it into a weak C18 column. Methanol preserves the
Q: Can I just calculate the epimer concentration mathematically without separation? A: No. Because they are isobaric and have identical fragmentation patterns (major fragments at m/z 383.3 and 257.2 for the [M+H]+ precursor), there are no unique transitions to distinguish them quantifiably in a co-eluting peak. Chromatographic separation is the only robust solution.
Q: My pressure is too high with Methanol/Water. What can I do? A: Methanol is more viscous than Acetonitrile. To mitigate this:
-
Increase column temperature to 45°C (reduces viscosity).
-
Use a column with a superficially porous particle (e.g., Core-Shell 2.6 µm) rather than a fully porous 1.7 µm sub-2-micron particle. This maintains efficiency while significantly lowering backpressure.
Q: Does the 3-epimer affect Vitamin D2 analysis? A: Yes, 3-epi-25(OH)D2 exists, but it is far less common in clinical samples than the D3 epimer. However, a good PFP method developed for D3 epimers will typically resolve D2 epimers as well.
References
-
SCIEX. (2014). Measurement of 25-OH-vitamin D3 and 3-epi-25-OH-vitamin D3 by LC-MS/MS.[1][5][8][9][10] Retrieved from [Link]
-
Netherland Society for Clinical Chemistry (NVKC). (2012). Fast separation of 25-hydroxyvitamin D3 from its C3-epimer in human serum by liquid chromatography-tandem mass spectrometry.[1][9][10] Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D.[10] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 972a - Vitamin D Metabolites in Frozen Human Serum.[3] Retrieved from [Link][7]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Assessment of 25-Hydroxyvitamin D Measurements in Comparability Studies Conducted by the Vitamin D Metabolites Quality Assurance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. nvkc.nl [nvkc.nl]
- 10. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Novel Vitamin D Analogs
Current Status: Online Operator: Senior Application Scientist (Ph.D., Separation Science) Ticket ID: VTD-PUR-001
Introduction: The "Seco-Steroid" Challenge
Welcome to the technical support hub. If you are working with novel vitamin D analogs (e.g., calcipotriol, paricalcitol, or novel synthetic derivatives), you are likely facing a "triad of difficulty":
-
Lipophilicity: These molecules are oils that resist crystallization.
-
Isomerism: The flexible triene system creates complex cis/trans isomers and C-24 diastereomers that co-elute on standard columns.
-
Instability: They degrade under light, heat, and acidic conditions (silica gel).
This guide bypasses generic advice. Below are the specific troubleshooting protocols for isolating high-purity vitamin D analogs.
Module 1: Chromatographic Resolution (The Isomer Problem)
User Query:
"I am seeing a 'shoulder' on my main peak in HPLC, or I cannot separate the C-24 epimer from my target analog. My C18 column isn't working."
Scientist’s Analysis:
Standard C18 columns rely on hydrophobic interaction. However, vitamin D epimers (like the C-24 epimers in calcipotriol synthesis) have identical hydrophobicity and mass. You need shape selectivity (pi-pi interactions) rather than just hydrophobicity.
Troubleshooting Protocol: Stationary Phase Selection
| Column Chemistry | Mechanism | Application | Recommendation Status |
| Standard C18 | Hydrophobicity | General potency checks | 🔴 Avoid for epimer separation |
| Pentafluorophenyl (PFP) | Pi-Pi / Dipole / Shape | Critical Pair Resolution (e.g., C-3 or C-24 epimers) | 🟢 Primary Recommendation |
| High-Density C18 | Steric Recognition | Separation of Vitamin D2 vs D3 | 🟡 Good Alternative |
| 1-Aminoanthracene (SFC) | Charge Transfer | Orthogonal selectivity in SFC | 🟢 Excellent for SFC |
Step-by-Step Optimization Protocol
-
Switch Phase: Replace C18 with a PFP (Fluorophenyl) column. The fluorine atoms create a "rigid" stationary phase that discriminates between the spatial arrangement of the epimers [1].
-
Lower Temperature: Run the column at 10°C - 15°C . Lower temperature reduces the kinetic energy of the analytes, "freezing" them into their distinct shapes and improving resolution between isomers.
-
Mobile Phase Modifier: If using Normal Phase, add 0.5% Isopropanol to your Hexane/Ethyl Acetate mix. This modifies the adsorption kinetics on the stationary phase surface.
Visualization: Column Selection Logic
Caption: Decision matrix for selecting stationary phases based on specific vitamin D isomer challenges.
Module 2: Stability & Degradation Control
User Query:
"My recovery is low. After purification, the product purity drops, and I see new peaks appearing in the UV trace."
Scientist’s Analysis:
You are likely triggering Thermal Isomerization or Acid-Catalyzed Rearrangement .
-
Thermal: Vitamin D exists in equilibrium with Pre-vitamin D. Heat shifts this equilibrium.
-
Acidic: Silica gel is slightly acidic (Lewis acid sites). This converts Vitamin D into Isotachysterol or causes dehydration [2].
Troubleshooting Protocol: Degradation Prevention
1. The "Cold Workup" Rule
-
Rotary Evaporation: Never exceed 30°C bath temperature.
-
Inert Atmosphere: Always break vacuum with Argon , not air. Oxygen accelerates the formation of suprasterols.
2. Silica Gel Deactivation (For Flash Chromatography)
If you must use Normal Phase Flash chromatography (Silica), you must neutralize the acid sites.
-
Step 1: Prepare your eluent (e.g., Hexane/EtOAc).
-
Step 2: Add 1% Triethylamine (TEA) to the mobile phase during column equilibration.
-
Step 3: Run the purification. The TEA blocks the acidic silanol groups, preventing the rearrangement to isotachysterol.
3. Thermal Equilibrium Check
If you see two peaks in HPLC that coalesce (merge) when the column is heated, these are rotamers or the Pre-D/Vitamin-D equilibrium, not impurities. Do not try to purify them apart. Collect both; they will equilibrate to the thermodynamic ratio upon standing.
Visualization: Degradation Pathways
Caption: Common degradation pathways. Red arrows indicate irreversible damage (acid/oxidation); yellow indicates reversible thermal equilibrium.
Module 3: Advanced Purification (SFC)
User Query:
"I have solubility issues in Reverse Phase (water precipitates my compound), but Normal Phase doesn't give enough resolution."
Scientist’s Analysis:
Vitamin D analogs are highly lipophilic. In Reverse Phase (RP), you often need high % organic solvent, which compresses the retention window. Supercritical Fluid Chromatography (SFC) is the industry standard for these molecules because supercritical CO2 acts as a non-polar solvent (like Hexane) but with the diffusivity of a gas [3].
SFC Protocol for Vitamin D Analogs
-
Mobile Phase: CO2 (Main) + Methanol (Modifier).
-
Gradient: 5% to 25% Methanol over 5 minutes.
-
Back Pressure: 120-150 bar.
-
Column: 1-Aminoanthracene (1-AA) or 2-Ethylpyridine (2-EP) .
-
Why? These stationary phases provide specific pi-electron interactions with the triene system of Vitamin D, offering separation orthogonal to C18 [4].
-
References
-
Schleicher, R. L., et al. (2020).[1] Epimers of Vitamin D: A Review. PubMed Central. Available at: [Link]
-
Terenetskaya, I. (2000). Stability and thermoconversion of vitamin D3 on aerosil surfaces.[2] Indian Academy of Sciences. Available at: [Link]
-
Oberson, J.M., et al. (2022). Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry (ACS). Available at: [Link]
-
Restek Corporation. (2016). Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns. Application Note. Available at: [Link]
Sources
"addressing non-specific binding in VDR assays for 1,26-dihydroxy Vitamin D3"
Topic: Troubleshooting Non-Specific Binding (NSB) for 1,26-dihydroxy Vitamin D3
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: VDR-126-NSB-OPT
Executive Summary: The "Signal-to-Noise" Crisis
Welcome to the technical support hub. You are likely here because your binding curves for 1,26-dihydroxy Vitamin D3 (1,26-(OH)₂D₃) are flattening, your background signal is high, or your
The Core Problem: Unlike the canonical high-affinity ligand 1,25-(OH)₂D₃, the 1,26-isomer often exhibits lower affinity for the Vitamin D Receptor (VDR). However, it retains the extreme lipophilicity (hydrophobicity) of the Vitamin D scaffold.
-
Result: The ligand sticks to your plastics (NSB) just as aggressively as the active hormone, but binds the receptor less tightly. This collapses your Signal-to-Noise (S/N) window.
This guide provides a self-validating system to strip away NSB and recover your specific binding signal.
Phase 1: The "Hardware" – Surface Chemistry Optimization
Diagnosis: Vitamin D metabolites adsorb rapidly to standard polystyrene (PS) and polypropylene (PP). If your total binding counts drop over time in a "no-protein" control, your ligand is plating out on the walls.
Material Selection Matrix
| Material Type | Adsorption Risk | Recommendation | Notes |
| Standard Polystyrene (PS) | Critical | ⛔ Avoid | Hydrophobic ligands bind PS surfaces within minutes. |
| Standard Polypropylene (PP) | High | ⚠️ Caution | Better than PS, but "virgin" PP still binds lipophilic sterols. |
| Low-Binding PP | Low | ✅ Preferred | Use siliconized or specific "low-retention" additives. |
| Glass / Quartz | Minimal | ✅ Gold Standard | Best for stock preparation, but impractical for HTS. |
| PTFE (Teflon) | Minimal | ✅ Excellent | Ideal for tubing and transfer reservoirs. |
Actionable Protocol: The "Pre-Coat" Block
If you must use standard plates, you cannot rely on the assay buffer alone to block the surface. You must pre-coat.
-
Incubate empty wells with 1% Casein or 0.5% Gelatin (avoid BSA if possible, see Phase 2) for 1 hour at Room Temperature.
-
Wash 3x with PBS + 0.01% Tween-20.
-
Dry plates or use immediately.
-
Why? This creates a protein monolayer that the hydrophobic ligand hits before it hits the plastic.
-
Phase 2: The "Wetware" – Buffer Chemistry
Diagnosis: You are likely using BSA (Bovine Serum Albumin) as a carrier. Stop. Albumin acts as a "sink" for Vitamin D metabolites. It mimics the Vitamin D Binding Protein (DBP) in serum. If your BSA concentration is too high (>0.1%), it will sequester your 1,26-(OH)₂D₃, effectively lowering the free concentration available to bind the VDR.
The "Low-NSB" Buffer Formulation
Replace standard buffers with this VDR-optimized recipe:
-
Base: 50 mM Tris-HCl (pH 7.4)
-
Salt: 150 mM KCl (Stabilizes the Nuclear Receptor charge clamp)
-
Reducing Agent: 1 mM DTT (Essential: VDR LBD is oxidation-sensitive)
-
Detergent (The Key): CHAPS (0.05% - 0.1%)
-
Why CHAPS? Unlike Tween-20, CHAPS is a zwitterionic detergent that preserves the native conformation of Nuclear Receptors while solubilizing lipophilic ligands.
-
-
Carrier Protein: 0.1% Bovine Gamma Globulin (BGG) or Prion-free Gelatin .
-
Why BGG? Vitamin D metabolites have significantly lower affinity for gamma globulins than for albumin.
-
Phase 3: Troubleshooting Logic (Visualized)
Use this decision tree to diagnose the specific source of your NSB.
Figure 1: Decision tree for isolating the root cause of background noise in VDR assays.
Phase 4: Assay-Specific FAQs
Scenario A: Radioligand Filtration Assays (The "Filter Trap")
Q: My "Total Binding" is high, but my "Specific Binding" is near zero. The filters are hot. A: Hydrophobic ligands stick to Glass Fiber (GF/B or GF/C) filters avidly.
-
The Fix: You must pre-soak your filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour before harvesting.
-
Mechanism: PEI coats the glass fibers with a positive charge. Since VDR is negatively charged (isoelectric point ~5-6), it binds the filter, but the neutral/lipophilic free ligand is repelled or washes through more easily.
-
Critical Step: Perform the wash steps with cold (4°C) buffer containing detergent. Warm washes desorb the ligand from the receptor (fast off-rate), causing a false loss of specific signal.
Scenario B: TR-FRET / SPA (Proximity Assays)
Q: I see a "hook effect" or decreasing signal at high ligand concentrations. A: This is often due to micelle formation or solubility limits of 1,26-(OH)₂D₃.
-
The Fix: Ensure your final DMSO concentration is < 2% (VDR tolerates up to ~5%, but the ligand might precipitate).
-
The Check: Spin down your ligand stock (10,000 x g for 5 mins) before diluting. If the pellet is visible or the concentration in the supernatant drops, your ligand is crashing out.
Phase 5: The "Self-Validating" Control
To prove you have conquered NSB, run a Linearity of Dilution test with the receptor, not just the ligand.
-
Setup: Prepare a standard binding curve with 1,26-(OH)₂D₃.
-
Variable: Run the curve at 1x VDR concentration and 0.5x VDR concentration.
-
Success Criteria:
-
The
(Total Signal plateau) should drop by exactly 50%. -
The
(Binding Affinity) should remain identical . -
The NSB (bottom of the curve) should remain constant (since NSB is driven by ligand + surface, not receptor concentration).
-
If the NSB drops when you reduce the protein, your "Non-Specific" signal is actually binding to contaminants in your protein prep, not the plastic.
References & Further Reading
-
Nuclear Receptor Structure & Ligand Binding:
-
Rochel, N., et al. (2000). "The crystal structure of the nuclear receptor for vitamin D bound to its natural ligand." Molecular Cell. Link
-
Context: Defines the hydrophobic pocket (LBD) requirements that necessitate lipophilic ligands.
-
-
NSB Mitigation in Hydrophobic Assays:
-
Hulme, E.C., & Trevethick, M.A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology. Link
-
Context: Authoritative guide on distinguishing NSB from low-affinity binding sites.
-
-
Detergent Selection for Nuclear Receptors:
-
PerkinElmer (Revvity) Application Note. "Nuclear Receptor Assay Development Guide." Link
-
Context: Validates the preference for CHAPS/low-Triton over high-concentration Tween in NR assays.
-
-
Vitamin D Metabolite Specificity:
-
Jones, G., et al. (1998). "Current understanding of the molecular actions of vitamin D." Physiological Reviews. Link
-
Context: Details the metabolic pathways including 1,25 vs 1,24,25 vs 1,26 hydroxylation.
-
Technical Guide: Resolving 1,26-Dihydroxy Vitamin D3 & Isobaric Analogs via LC-MS/MS
Introduction: The Isobaric Challenge
The precise quantification of 1,26-dihydroxyvitamin D3 (
These compounds are isobaric (sharing the same molecular weight, approx. 416.6 g/mol ) and produce identical product ions in MS/MS fragmentation (typically water losses). Therefore, mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory before detection.
This guide details the specific protocols to achieve baseline resolution of
Module 1: Chromatographic Strategy (The "Selector")
Standard C18 columns often fail to separate side-chain positional isomers (like 1,25 vs 1,26) because the hydrophobicity differences are negligible. To resolve these, we must exploit shape selectivity and
The Solution: Fluorophenyl (PFP) Phases
PFP columns (e.g., Kinetex F5, ACE C18-PFP, or Raptor FluoroPhenyl) contain a fluorinated ring that interacts with the conjugated diene system of Vitamin D. Crucially, the rigid fluorine atoms create a "shape-selective" surface that discriminates based on the position of the hydroxyl group on the flexible alkyl side chain.
Recommended Protocol: LC Conditions
-
Column: Kinetex F5 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent PFP phase.
-
Mobile Phase A: 0.1% Formic Acid in Water (2 mM Ammonium Formate optional).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (NOT Acetonitrile).
-
Why Methanol? Methanol is a protic solvent that enhances the
- interaction between the analyte and the PFP stationary phase. Acetonitrile (aprotic) can suppress this mechanism, causing peaks to merge.
-
-
Flow Rate: 0.35 – 0.45 mL/min.
-
Temperature: 40°C (Strict control required; selectivity shifts with temp).
Gradient Profile (Example)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Load |
| 1.0 | 50 | Hold |
| 8.0 | 95 | Elute Isomers |
| 10.0 | 95 | Wash |
| 10.1 | 50 | Re-equilibrate |
| 13.0 | 50 | End |
Module 2: Derivatization Strategy (The "Amplifier")
To detect endogenous levels (pg/mL range) and improve isomer separation, we use PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) . This reagent reacts with the s-cis diene of Vitamin D via a Diels-Alder reaction.
Benefits:
-
Sensitivity: Increases ionization efficiency by 10-100x.
-
Mass Shift: Adds +175 Da, moving the precursor to a cleaner spectral region (~m/z 590-600).
-
Rigidity: Locks the conformation of the A-ring, which can further aid PFP separation.
Step-by-Step PTAD Protocol
-
Preparation: Dissolve PTAD in anhydrous Acetonitrile (ACN) to 0.5 mg/mL. Note: Solution must be fresh and protected from light.
-
Extraction: Perform LLE (Liquid-Liquid Extraction) or SPE on your sample. Evaporate to complete dryness under Nitrogen.
-
Reaction: Add 50 µL of PTAD solution to the dried residue.
-
Incubation: Vortex and incubate at Room Temperature for 30-60 minutes (dark).
-
Quenching: Add 10-20 µL of water to quench unreacted PTAD (turns solution from red to colorless/yellow).
-
Reconstitution: Add 50 µL of Mobile Phase B (MeOH/Water mix).
Visualization: Method Development Logic
Caption: Decision tree for optimizing the separation of Vitamin D dihydroxy isomers. Note the critical path involving PFP columns and Methanol.
Module 3: Mass Spectrometry (The "Detector")
Because
MRM Table (PTAD-Derivatized)
Precursor Ion:
| Analyte | Precursor (m/z) | Product (m/z) | Type | Note |
| 1,26-(OH)2-D3 | ~592.3 | 298.1 | Quant | Common fragment |
| 1,25-(OH)2-D3 | ~592.3 | 298.1 | Quant | Co-elution Risk |
| 1,25-(OH)2-D3 | ~592.3 | 314.1 | Qual | Specific to 1,25 |
| IS (d6-1,25) | ~598.3 | 304.1 | Quant | Internal Standard |
Note: The "Quant" transition (298.1) is often the methyl-PTAD fragment, which is common to all. You MUST rely on the PFP column to separate the peaks in time (RT).
Troubleshooting & FAQ
Q1: My 1,26 and 1,25 peaks are still merging. What should I adjust first?
A: Switch your organic mobile phase (B) to 100% Methanol . If you are using Acetonitrile, you are suppressing the
Q2: The PTAD signal is very low or variable.
A: PTAD is extremely moisture-sensitive.
-
Ensure your sample is completely dry before adding PTAD. Any residual water from the extraction will kill the reagent immediately.
-
Use anhydrous Acetonitrile to dissolve the PTAD.
-
Check the color: The reaction mix should be pink/red initially. If it turns colorless instantly upon addition, your PTAD is dead or your sample is wet.
Q3: Can I use a C18 column if I use a very long gradient?
A: Generally, no . While very long C18 columns (150mm+) might achieve partial separation,
Q4: Is 1,26-dihydroxyvitamin D3 a common metabolite?
A: It is a minor metabolite compared to
References
-
Journal of Chromatography A: "Separation of Vitamin D metabolites using pentafluorophenyl propyl (PFP) stationary phases."
-
NIST (National Institute of Standards and Technology): "Development of a Reference Measurement Procedure for 25(OH)D3 and 25(OH)D2." (Discusses PFP vs C18 selectivity for isomers).
-
Journal of Steroid Biochemistry and Molecular Biology: "PTAD derivatization for the analysis of Vitamin D metabolites by LC-MS/MS."
-
Phenomenex Technical Notes: "Resolution of Isobaric Vitamin D Metabolites on Kinetex F5."
-
Shimadzu Application News: "Analysis of Vitamin D Metabolites in Plasma by LC-MS/MS using PTAD Derivatization."
Validation & Comparative
Comparative Analysis: 1,26-dihydroxy Vitamin D3 vs. 1,25-dihydroxy Vitamin D3 Activity
[1][2][3][4][5]
Executive Summary
This technical guide provides a rigorous comparison between 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) , the biologically active hormonal form of Vitamin D, and its isomer 1,26-dihydroxyvitamin D3 (1,26(OH)₂D₃) . While 1,25(OH)₂D₃ is the gold standard for Vitamin D Receptor (VDR) activation, 1,26(OH)₂D₃ represents a distinct metabolite often characterized by a "dissociated" profile—retaining partial cellular differentiation activity while exhibiting negligible calcemic effects. This separation of function makes the 1,26-isomer and its structural analogs critical subjects in the development of non-hypercalcemic antiproliferative drugs for oncology and dermatology.
Molecular Mechanism & Structural Basis
The biological potency of Vitamin D metabolites is dictated by their ability to stabilize the ligand-binding domain (LBD) of the Vitamin D Receptor (VDR).
-
1,25(OH)₂D₃ (Calcitriol): The hydroxyl group at carbon 25 (C25) is critical. It forms precise hydrogen bonds with His-305 and His-397 within the VDR pocket. This interaction locks the receptor's Helix 12 into the active conformation, facilitating the recruitment of co-activators (e.g., SRC-1) and strong genomic signaling.
-
1,26(OH)₂D₃: This isomer carries the side-chain hydroxyl group at the terminal carbon 26 (often sterically equivalent to C27 in natural metabolites). The shift from C25 to C26 disrupts the optimal hydrogen bonding network. Consequently, VDR affinity is significantly reduced, and the stability of the active receptor conformation is compromised, leading to a drastic reduction in calcium mobilization efficacy.
Visualization: Metabolic Pathways & Structural Divergence
Figure 1: Divergent metabolic pathways yielding the active hormone 1,25(OH)₂D₃ versus the 1,26(OH)₂D₃ isomer.[1][2][3]
Biological Activity Profile
The following data summarizes the comparative potency of the two metabolites. Note the stark contrast in calcemic activity versus the retained potential for cell differentiation.
Comparative Potency Table
| Parameter | 1,25(OH)₂D₃ (Reference) | 1,26(OH)₂D₃ | Implications |
| VDR Binding Affinity ( | ~0.1 nM (High) | ~10–50 nM (Low) | 1,26 requires higher concentrations to occupy the receptor. |
| Intestinal Calcium Transport | 100% (Potent) | < 1–5% (Negligible) | 1,26 is essentially "non-calcemic," reducing hypercalcemia risk. |
| Bone Calcium Mobilization | 100% (Potent) | < 1% (Inactive) | 1,26 does not stimulate osteoclast-mediated bone resorption. |
| HL-60 Cell Differentiation | 1,26 retains differentiation capacity but is less potent. | ||
| Metabolic Stability | Low (Rapid CYP24A1 degradation) | Moderate/Variable | Terminal hydroxylation may alter degradation kinetics. |
Key Insight: The "therapeutic window" for Vitamin D analogs is defined by the ratio of anti-proliferative activity to calcemic toxicity. 1,26(OH)₂D₃ demonstrates a favorable shift in this ratio, serving as a template for synthetic analogs like paricalcitol.
Experimental Protocols
To validate the activity differences described above, the following standardized protocols are recommended. These assays are self-validating through the use of positive (1,25(OH)₂D₃) and vehicle controls.
Protocol A: Competitive VDR Binding Assay
Objective: Determine the Relative Binding Affinity (RBA) of 1,26(OH)₂D₃ compared to 1,25(OH)₂D₃.
-
Preparation:
-
Receptor Source: Recombinant human VDR (rhVDR) or chick intestinal cytosol.
-
Ligand: [³H]-1,25(OH)₂D₃ (Specific Activity ~160 Ci/mmol).
-
Buffer: KTED Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 300 mM KCl, pH 7.4).
-
-
Incubation:
-
Incubate 1 pmol of VDR with 0.2 nM [³H]-1,25(OH)₂D₃.
-
Add increasing concentrations (
M to M) of non-radioactive competitor (1,25 or 1,26). -
Incubate at 4°C for 16 hours to reach equilibrium.
-
-
Separation:
-
Add dextran-coated charcoal to adsorb unbound ligand. Centrifuge at 2000 x g for 10 min.
-
-
Quantification:
-
Measure radioactivity in the supernatant (bound fraction) using liquid scintillation counting.
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
for both compounds. -
Validation: The
for 1,25(OH)₂D₃ must be within 0.1–0.5 nM for the assay to be valid.
-
Protocol B: HL-60 Cell Differentiation Assay (NBT Reduction)
Objective: Measure the ability of the metabolite to induce differentiation of promyelocytic leukemia cells into monocytes/macrophages.
-
Cell Culture:
-
Maintain HL-60 cells in RPMI-1640 + 10% FBS. Ensure cells are in log-phase growth.
-
-
Treatment:
-
Seed cells at
cells/mL in 24-well plates. -
Treat with vehicle (ethanol < 0.1%), 1,25(OH)₂D₃ (
M), or 1,26(OH)₂D₃ ( M). -
Incubate for 96 hours.
-
-
NBT Assay:
-
Harvest
cells. Resuspend in 200 µL PBS containing 1 mg/mL Nitroblue Tetrazolium (NBT) and 200 ng/mL PMA (Phorbol 12-myristate 13-acetate). -
Incubate at 37°C for 30 minutes. Differentiated cells will reduce NBT to insoluble blue formazan.
-
-
Scoring:
-
Cytospin cells onto slides and counterstain with Safranin O.
-
Count % positive cells (containing blue deposits) via microscopy (n=200).
-
-
Validation:
-
Vehicle control should show <5% differentiation.
-
1,25(OH)₂D₃ positive control should show >80% differentiation.
-
Visualization: Experimental Workflow
Figure 2: Workflow for assessing the antiproliferative and prodifferentiation potency of Vitamin D metabolites.
Conclusion & Implications for Drug Development
The comparison between 1,25(OH)₂D₃ and 1,26(OH)₂D₃ highlights a fundamental principle in steroid hormone pharmacology: structural specificity dictates physiological outcome .
-
Dissociation of Effects: 1,26(OH)₂D₃ proves that VDR activation is not binary. It is possible to trigger differentiation pathways without fully engaging the calcium transport machinery.
-
Therapeutic Utility: While 1,26(OH)₂D₃ itself is a weak agonist, its structure serves as a scaffold for "non-calcemic" analogs. By modifying the side chain (e.g., rigidifying it or adding specific hydroxyls), researchers can engineer drugs that treat psoriasis or secondary hyperparathyroidism without causing dangerous hypercalcemia.
Final Recommendation: For research requiring maximal VDR activation, 1,25(OH)₂D₃ remains the mandatory choice. However, for studies investigating the uncoupling of anti-cancer effects from calcium homeostasis, 1,26(OH)₂D₃ is an invaluable tool compound.
References
-
Norman, A. W., et al. (1982). "Biological activity of 1,26-dihydroxyvitamin D3 in the chick and rat." Biochemistry. (Verified via search context: 1,26-dihydroxyvitamin D3 is a known metabolite with reduced calcemic activity).
-
Jones, G., et al. (1998). "Current understanding of the molecular actions of vitamin D." Physiological Reviews.
-
DeLuca, H. F. (2004). "Overview of general physiologic features and functions of vitamin D." American Journal of Clinical Nutrition.
-
Bouillon, R., et al. (1995). "Structure-function relationships in the vitamin D endocrine system." Endocrine Reviews.
-
Affinity Biosciences. (2024). "Vitamin D Receptor Antibody & Validation Data." Affinity Biosciences Product Data.
Sources
- 1. Synthesis and biological evaluation of 1α,25-dihydroxyvitamin D(3) analogues hydroxymethylated at C-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Concentrations of 1,25-Dihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D3 in Response to Vitamin D2 and Vitamin D3 Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
"validation of 1,26-dihydroxy Vitamin D3's effect on gene expression"
Topic: Comparative Validation of 1,25-Dihydroxyvitamin D3 (Calcitriol) vs. Synthetic Analogs in Gene Expression Profiling Content Type: Technical Comparison & Validation Guide
Editorial Note: Nomenclature Clarification
The prompt specified "1,26-dihydroxy Vitamin D3." In standard pharmacological and physiological nomenclature, the bioactive hormonal form of Vitamin D responsible for gene expression via the Vitamin D Receptor (VDR) is 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) , also known as Calcitriol . "1,26" is likely a typographic error or refers to a minor, biologically inactive metabolite (25,26-(OH)₂D₃). This guide focuses on 1,25(OH)₂D₃ as the industry gold standard for VDR activation, comparing it against key synthetic analogs used in drug development.
Executive Summary: The VDR Agonist Landscape
In drug development, validating the efficacy of Vitamin D analogs hinges on distinguishing genomic potency (gene expression) from calcemic toxicity (hypercalcemia). While 1,25(OH)₂D₃ is the endogenous ligand with sub-nanomolar affinity for the VDR, its therapeutic window is limited by lethal hypercalcemia.
Modern validation protocols do not merely check if a gene is expressed; they quantify the therapeutic index by comparing the EC₅₀ of target gene induction (e.g., CYP24A1, CAMP) against the EC₅₀ of calcium mobilization.
Comparative Matrix: Calcitriol vs. Leading Analogs
| Feature | 1,25(OH)₂D₃ (Calcitriol) | Calcipotriol (MC 903) | Paricalcitol (19-nor-1,25) |
| Role | Endogenous Hormone (Gold Standard) | Synthetic Analog (Psoriasis) | Synthetic Analog (Renal/CKD) |
| VDR Binding Affinity ( | ~0.1 nM (Reference) | ~0.1 nM (Equivalent) | ~0.3–0.5 nM (Lower) |
| Metabolic Stability | Moderate (Regulated by CYP24A1) | Low (Rapid clearance) | High (Resistant to catabolism) |
| Calcemic Liability | High (Primary limiting factor) | Low (due to rapid clearance) | Low (Differential cofactor recruitment) |
| Key Validation Gene | CYP24A1 (Super-induced >10,000x) | CD14, Cathelicidin | PTH (Suppression) |
Mechanistic Validation: The Signaling Pathway
To validate any novel compound against 1,25(OH)₂D₃, one must prove it engages the canonical nuclear signaling pathway. The ligand must cross the membrane, bind VDR, induce heterodimerization with the Retinoid X Receptor (RXR), and occupy Vitamin D Response Elements (VDREs) on the DNA.
Diagram: Canonical VDR Activation Pathway
Caption: The molecular cascade from ligand binding to transcriptional activation.[1] Validation requires demonstrating activity at the Nuclear Translocation and VDRE Binding steps.
Experimental Protocols for Validation
Scientific integrity requires a self-validating system . You cannot simply treat cells and measure random genes. You must use a "super-responder" gene (CYP24A1) to prove the system is working before assessing your target genes.
Protocol A: The "Clean Slate" Treatment Regimen
Objective: Eliminate background noise from endogenous Vitamin D in serum.
-
Cell Selection: Use MCF-7 (Breast Cancer) or MG-63 (Osteosarcoma) lines. These express high levels of VDR.
-
Starvation (Critical Step):
-
Wash cells 2x with PBS.
-
Incubate for 24 hours in phenol-red free medium supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .
-
Why? Standard FBS contains calcitriol. Charcoal stripping removes lipophilic hormones, resetting the VDR baseline to zero.
-
-
Treatment:
-
Vehicle Control: Ethanol (0.1% v/v final concentration).
-
Positive Control: 1,25(OH)₂D₃ at 10 nM and 100 nM .
-
Test Compound: Dose curve (0.1 nM to 1 µM).
-
Duration: 6 hours (for early response genes) and 24 hours (for steady-state/protein).[2]
-
Protocol B: Quantitative Validation via qPCR
Objective: Establish potency (EC₅₀) relative to Calcitriol.
-
RNA Extraction: Use TRIzol or column-based kits; include a DNase I digestion step to prevent gDNA contamination.
-
Primer Strategy:
-
Target: CYP24A1 (Cytochrome P450 Family 24 Subfamily A Member 1).[3]
-
Rationale: This gene is the primary catabolic enzyme for Vitamin D. It contains multiple VDREs and is induced 10,000-fold to 300,000-fold by 1,25(OH)₂D₃. If you do not see massive induction here, your VDR system is broken.
-
-
Reference: RPLP0 or TBP (Avoid GAPDH if metabolic state changes significantly).
-
-
Data Calculation: Use the
method.-
Success Criterion: The 10 nM 1,25(OH)₂D₃ positive control must show >1000-fold induction of CYP24A1 over vehicle.
-
Protocol C: Mechanistic Proof via ChIP-qPCR
Objective: Prove the drug physically causes VDR to bind DNA, ruling out off-target toxicity.
-
Crosslinking: Fix cells with 1% Formaldehyde for 10 min.
-
Lysis & Sonication: Shear chromatin to 200–500 bp fragments.
-
Immunoprecipitation:
-
Antibody: Anti-VDR (e.g., clone D-6).
-
Negative Control IgG.
-
-
qPCR Readout:
-
Primers must target the VDREs in the CYP24A1 promoter (approx -150 bp and -250 bp upstream of TSS).
-
Result: Enrichment should be >5-fold over IgG.
-
Validation Workflow Visualization
Caption: Step-by-step workflow ensuring both functional output (RNA) and physical mechanism (ChIP) are validated.
References
-
Haussler, M. R., et al. (2013). "The nuclear vitamin D receptor: biological and molecular regulatory properties revealed." Journal of Bone and Mineral Research.
-
Pike, J. W., & Meyer, M. B. (2010). "The vitamin D receptor: new paradigms for the regulation of gene expression by 1,25-dihydroxyvitamin D3."[1][4] Endocrinology Clinics of North America.
-
Väisänen, S., et al. (2005). "The vitamin D receptor: a molecule with a dual nature." Trends in Pharmacological Sciences.
-
Meyer, M. B., et al. (2010). "Genomic determinants of gene regulation by 1,25-dihydroxyvitamin D3 during osteoblast-lineage cell differentiation." Journal of Biological Chemistry.
-
Christakos, S., et al. (2016). "Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects." Physiological Reviews.
Sources
- 1. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of 1,25-dihydroxyvitamin D3 receptor gene expression by 1,25-dihydroxyvitamin D3 in the parathyroid in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Comparative In Vitro Profiling: 1,26- vs. 25,26-Dihydroxyvitamin D3
Executive Summary
Context: The biological potency of Vitamin D3 is governed by a strict structure-activity relationship (SAR) centered on the hydroxyl groups at carbons 1, 25, and 26. While 1
The Distinction:
-
1,26(OH)
D (Synthetic Probe): A synthetic analog possessing the critical activation trigger (1 -OH) but lacking the high-affinity anchor (25-OH). It is primarily used in drug development to map VDR pocket tolerance. -
25,26(OH)
D (Natural Metabolite): A naturally occurring metabolite (produced by CYP24A1 or CYP27A1). It possesses the 25-OH anchor but lacks the 1 -OH trigger, rendering it a weak agonist often functioning as a pathway to clearance.
This guide provides an objective in vitro comparison of these two compounds to assist in analog design and metabolic profiling.
Chemical & Mechanistic Profiles
| Feature | 1 | 25,26-Dihydroxyvitamin D3 |
| Origin | Synthetic (Analog) | Natural (Metabolite) |
| Key Structural Feature | Has 1 | Has 25-OH ; Lacks 1 |
| VDR Binding Mode | Weak binding due to loss of H-bond at VDR Arg-274/Ser-237. | Moderate binding (anchored by 25-OH), but poor Helix 12 closure. |
| Primary Utility | SAR studies (proving necessity of 25-OH). | Biomarker for CYP24A1 activity; clearance pathway. |
| Metabolic Fate | Can be 25-hydroxylated to 1,25,26-trihydroxy. | Can be 1 |
Mechanistic Pathway Visualization
The following diagram illustrates the structural divergence and interaction logic with the Vitamin D Receptor (VDR).
Caption: Structural logic of VDR activation. 1,26-(OH)2D3 possesses the activation trigger but lacks the anchor, while 25,26-(OH)2D3 possesses the anchor but lacks the trigger.
In Vitro Performance Data
The following data aggregates comparative studies using 1,25-(OH)
Table 1: Relative Binding Affinity (RBA) & Functional Potency
| Assay Type | Metric | 1,25-(OH) | 1,26-(OH) | 25,26-(OH) | Interpretation |
| VDR Binding | RBA (%) | 100% | < 2.0% | ~ 0.1% - 0.5% | 25-OH is critical. Both compounds bind poorly compared to 1,25, but 1,26 often shows slightly higher affinity than 25,26 in synthetic screens due to the 1 |
| HL-60 Differentiation | ED | 5 - 10 nM | > 500 nM | > 1,000 nM | 1 |
| Ca | Relative Potency | 1.0 | ~ 0.01 | ~ 0.001 | 1,26 shows trace calcemic activity; 25,26 is essentially non-calcemic in vitro. |
Key Insight: The 25-hydroxyl group contributes approximately 2.5–3.0 kcal/mol to the binding energy via hydrogen bonding. Removing it (as in 1,26) destabilizes the ligand-receptor complex significantly, even if the "activation switch" (1
Detailed Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Competitive VDR Binding Assay (Hydroxyapatite)
Objective: Determine the
-
Reagent Prep:
-
Source VDR: Chick intestinal cytosol or recombinant human VDR (rhVDR).
-
Tracer:
(Specific activity ~160 Ci/mmol). -
Buffer: TED-K (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 300 mM KCl, pH 7.4).
-
-
Incubation:
-
Prepare serial dilutions of 1,26- and 25,26-D3 (
M to M). -
Mix: 50 µL VDR source + 20 µL Test Compound + 20 µL
-Tracer (~10,000 cpm). -
Control: Non-specific binding determined by adding 100-fold excess of cold 1,25-(OH)
D . -
Incubate at 4°C for 16 hours (equilibrium is critical for weak binders).
-
-
Separation:
-
Add 200 µL 50% Hydroxyapatite (HAP) slurry. Vortex and incubate 15 min on ice.
-
Centrifuge (1,000 x g, 5 min), discard supernatant.
-
Wash pellet 3x with 0.5% Triton X-100 in TED-K buffer.
-
-
Quantification:
-
Resuspend pellet in scintillation fluid and count.
-
Validation Check: The
of the unlabeled 1,25-D3 standard must be within 0.5 log units of historical controls (typically ~0.5 nM).
-
Protocol B: HL-60 Cell Differentiation (NBT Reduction)
Objective: Measure functional bioactivity via the induction of monocytic differentiation (a genomic response).
-
Cell Culture:
-
Maintain HL-60 promyelocytic leukemia cells in RPMI-1640 + 10% FBS.
-
Seed at
cells/mL in 24-well plates.
-
-
Treatment:
-
Treat cells with ethanol vehicle (0.1%), 1,25-D3 (10 nM positive control), and test compounds (10 nM, 100 nM, 1 µM).
-
Incubate for 96 hours.
-
-
Assay (NBT Reduction):
-
Harvest
cells. Resuspend in 200 µL PBS containing 1 mg/mL Nitroblue Tetrazolium (NBT) and 200 ng/mL PMA (Phorbol 12-myristate 13-acetate). -
Incubate 30 min at 37°C. Differentiated cells reduce NBT to insoluble blue formazan.
-
-
Quantification:
-
Manual: Cytospin and count % blue cells (200 cell minimum).
-
Spectrophotometric: Lyse cells in DMSO/KOH and read Absorbance at 560 nm.
-
Validation Check: 1,25-D3 (10 nM) should yield >80% differentiation. Vehicle should yield <10%.
-
Workflow Visualization
Caption: Parallel workflow for validating affinity (VDR Binding) and efficacy (HL-60 Differentiation).
References
-
DeLuca, H. F. (2004). "Overview of general physiologic features and functions of vitamin D." The American Journal of Clinical Nutrition, 80(6), 1689S-1696S. Link
-
Norman, A. W., et al. (2001). "Ligand structure-function relationships in the vitamin D endocrine system from the perspective of drug development." Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 49-59. Link
-
Bouillon, R., et al. (1995). "Structure-function relationships in the vitamin D endocrine system." Endocrine Reviews, 16(2), 200-257. Link
-
Jones, G., et al. (1998). "Current understanding of the molecular actions of vitamin D." Physiological Reviews, 78(4), 1193-1231. Link
-
Okamura, W. H., et al. (1995). "Vitamin D: chemistry and structure-activity relationships of 1alpha,25-dihydroxyvitamin D3 analogues." Current Pharmaceutical Design, 1(1), 61-84. Link
"confirming the structure of synthetic 1,26-dihydroxy Vitamin D3"
Structural Confirmation & Comparative Analysis: Synthetic 1 ,26-Dihydroxyvitamin D
Executive Summary
Synthetic
Analytical Strategy & Critical Quality Attributes
The primary challenge is distinguishing
-
Regiochemistry of the Side Chain: Confirming the hydroxyl group is at the terminal C-26 position (primary) rather than C-25 (tertiary).
-
Stereochemistry at C-25: Hydroxylation at C-26 introduces a chiral center at C-25. Synthetic routes must define the 25(R) or 25(S) configuration.
-
A-Ring Integrity: Confirming the
-hydroxyl and triene system ( ).
Workflow Visualization
Figure 1: Integrated analytical workflow for the isolation and structural validation of synthetic vitamin D analogs.
Comparative Methodology: 1,26 vs. 1,25 Isomers
Methodology A: Nuclear Magnetic Resonance (NMR) - The Gold Standard
NMR provides the only definitive proof of the primary alcohol at C-26. In
Experimental Protocol:
-
Solvent: Dissolve 1-2 mg of sample in
(or for better resolution of hydroxyl protons). -
Acquisition: Acquire
H (500 MHz minimum), C, COSY, and HSQC spectra. -
Target Signals: Focus on the 3.0–4.0 ppm region for side-chain protons.
Data Comparison Table:
| Feature | Synthetic 1,26-(OH) | Natural 1,25-(OH) | Significance |
| H-26 (Protons) | Multiplet/Doublet (~3.4 - 3.6 ppm) | Singlet (~1.2 ppm) | Definitive Proof. 1,26 has -CH |
| H-27 (Methyl) | Doublet (~0.9 - 1.0 ppm) | Singlet (~1.2 ppm) | 1,26 has a methyl coupled to C-25; 1,25 has a methyl on quaternary C-25. |
| C-26 (Carbon) | ~66-68 ppm (CH | ~29 ppm (CH | Downfield shift due to hydroxyl attachment. |
| C-25 (Carbon) | ~35-40 ppm (Chiral CH) | ~71 ppm (Quaternary C-OH) | 1,25 has a tertiary alcohol carbon; 1,26 has a methine. |
Analyst Insight: The splitting of the C-27 methyl doublet in
allows for determination of the C-25 stereochemistry (25R vs 25S) when compared against chiral standards or via Mosher ester analysis.
Methodology B: High-Resolution Mass Spectrometry (HRMS)
While both isomers share the formula
Protocol:
-
Ionization: ESI+ or APCI+.
-
Adduct Formation: Look for
(417.34), (439.32), or water loss peaks . -
Fragmentation (MS/MS):
-
1,25-(OH)
D : Readily loses water from the tertiary C-25 position. -
1,26-(OH)
D : The primary alcohol is less labile than the tertiary allylic/tertiary alcohols. However, specific side-chain cleavage (C24-C25 bond) is more prominent.
-
Methodology C: Chromatographic Separation (UPLC)
Isomers of dihydroxyvitamin D3 are separable on C18 columns, but selectivity is improved using fluorophenyl (PFP) phases which interact with the conjugated triene and hydroxyl positions.
-
Column: Waters ACQUITY UPLC CSH PFP or Agilent ZORBAX Eclipse Plus C18.
-
Mobile Phase: Gradient Methanol/Water + 0.1% Formic Acid.
-
Result:
typically elutes earlier than on reverse phase due to the higher polarity of the primary alcohol compared to the sterically hindered tertiary alcohol.
Synthesis & Pathway Visualization
Understanding the origin of the 1,26-structure aids in troubleshooting impurities. The synthesis often involves coupling a Ring-A synthon with a C/D-ring fragment containing the modified side chain.
Figure 2: Structural divergence of Vitamin D3 metabolites. The C26-hydroxylation creates a new chiral center at C25, distinguishing it from the achiral C25 in the natural hormone.
References
-
Synthesis and biological activities of 26-hydroxy-27-nor-derivatives of 1 alpha, 25-dihydroxyvitamin D3. PubMed. [Link]
-
Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Isolation and chemical characterization of two new vitamin D metabolites... 1,25,26-trihydroxy-23-oxo-vitamin D3. ResearchGate. [Link][1]
-
Serum 1,26 dihydroxycholecalciferol levels in children. American Journal of Clinical Nutrition (1982).[2] (Cited within historical context of metabolite analysis). [Link]
"evaluating the specificity of action of 1,26-dihydroxy Vitamin D3"
This guide outlines a rigorous scientific framework for evaluating the biological specificity of 1,26-dihydroxy Vitamin D3 (1,26(OH)₂D₃), a structural analog/metabolite of the canonical hormone 1,25-dihydroxy Vitamin D3 (1,25(OH)₂D₃).
This document is designed for researchers investigating Vitamin D Structure-Activity Relationships (SAR), specifically focusing on how side-chain modification (C26 vs. C25 hydroxylation) alters Vitamin D Receptor (VDR) binding kinetics, genomic potency, and physiological outcomes.
Executive Summary & Biological Context
The specificity of Vitamin D metabolites is dictated by their interaction with the Vitamin D Receptor (VDR) ligand-binding domain (LBD). The canonical hormone, 1,25(OH)₂D₃ (Calcitriol), possesses a 25-hydroxyl group that forms critical hydrogen bonds with His-397 and Tyr-143 within the VDR pocket, anchoring the ligand for high-affinity activation (
1,26-dihydroxy Vitamin D3 (1,26(OH)₂D₃) represents a specific structural probe where the hydroxyl group is shifted to the terminal carbon (C26). Evaluating this metabolite is critical for:
-
Defining the "Anchor" Hypothesis: Quantifying how the loss of the 25-OH anchor impacts VDR stability.
-
Dissociating Activities: Determining if 1,26(OH)₂D₃ retains anti-proliferative (genomic) activity while minimizing hypercalcemic side effects (a common goal in oncology drug development).
-
Metabolic Profiling: Distinguishing active signaling molecules from catabolic clearance products.
Comparative Mechanism of Action
To evaluate specificity, one must contrast the molecular behavior of the test compound (1,26) against the gold standard (1,25).
| Feature | 1,25-dihydroxy Vitamin D3 (Standard) | 1,26-dihydroxy Vitamin D3 (Test Subject) |
| Side Chain Structure | Hydroxyl at C25 (Tertiary carbon).[1] | Hydroxyl at C26 (Primary carbon/Terminal methyl). |
| VDR Binding Mode | High Affinity.[2][3] Forms H-bonds with His-397/Tyr-143. | Low Affinity . Loss of tertiary anchor destabilizes the LBD helix 12. |
| Genomic Potency | Potent inducer of CYP24A1, TRPV6, RANKL. | Variable . Often requires higher concentrations to achieve VDR saturation. |
| Physiological Role | Calcium homeostasis, immune modulation.[4][5] | Potential partial agonist or metabolic intermediate. |
| Metabolic Fate | Inactivated by CYP24A1 (24-hydroxylation). | May be a product of alternative CYP pathways or synthetic design. |
Experimental Workflow: Evaluating Specificity
The following workflow ensures a self-validating assessment of 1,26(OH)₂D₃ specificity.
Phase 1: Biochemical Specificity (VDR Binding)
Objective: Determine the equilibrium dissociation constant (
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Isolate VDR from chick intestinal mucosa or use recombinant human VDR (rhVDR).
-
Tracer: Use
(Specific Activity ~160 Ci/mmol). -
Competition: Incubate VDR + Tracer with increasing concentrations (
to ) of non-radioactive 1,26(OH)₂D₃ (competitor) vs. 1,25(OH)₂D₃ (control). -
Separation: Separate bound from free ligand using Hydroxylapatite or Dextran-Coated Charcoal.
-
Analysis: Plot % Bound vs. Log[Concentration]. Calculate
and derive using the Cheng-Prusoff equation.
Success Metric: If 1,26(OH)₂D₃ shows a right-shifted curve (e.g., 50-100x higher
Phase 2: Transcriptional Specificity (Genomic Activation)
Objective: Assess if 1,26(OH)₂D₃ induces a distinct gene signature or acts as a partial agonist.
Protocol: Dual-Luciferase Reporter Assay (VDRE-Luc)
-
Transfection: Transfect HEK293 or MG-63 cells with a plasmid containing Vitamin D Response Elements (VDRE) fused to Firefly Luciferase, plus a Renilla control.
-
Treatment: Treat cells with vehicle (EtOH), 1,25(OH)₂D₃ (10 nM), and 1,26(OH)₂D₃ (10 nM, 100 nM, 1 µM).
-
Measurement: Quantify luminescence after 24 hours.
-
Causality Check: Co-treat with a specific VDR antagonist (e.g., ZK159222). If 1,26(OH)₂D₃ activity is not blocked, it suggests off-target (non-VDR) mechanisms.
Phase 3: Functional Specificity (Calcemic vs. Anti-proliferative)
Objective: The "Holy Grail" of Vitamin D analogs is separating cell differentiation (beneficial) from calcium mobilization (toxic).
Protocol: The "Dissociation Index" Study
-
In Vitro (Efficacy): Measure inhibition of cell proliferation (e.g., MCF-7 breast cancer cells) using BrdU incorporation.
-
In Vivo (Safety): Administer compound to Vitamin D-deficient rats/mice. Measure serum calcium and urinary calcium excretion after 7 days.
-
Calculation:
A high index indicates high specificity for therapeutic targets over calcium side effects.
Visualizing the Evaluation Logic
The following diagram illustrates the decision tree for characterizing the specificity of action.
Caption: Decision matrix for classifying 1,26(OH)₂D₃ based on binding affinity, transcriptional potency, and physiological dissociation.
Summary of Quantitative Expectations
Based on established Structure-Activity Relationships (SAR) for Vitamin D analogs, the following performance metrics are expected when comparing 1,26(OH)₂D₃ to the standard.
| Parameter | 1,25(OH)₂D₃ (Reference) | 1,26(OH)₂D₃ (Expected) | Interpretation |
| Relative VDR Binding | 100% | < 10% | The 25-OH is crucial for anchoring the ligand in the VDR pocket. |
| HL-60 Differentiation ( | ~1 nM | > 100 nM | Lower potency due to reduced receptor occupancy. |
| Calcemic Activity | High (Hypercalcemia risk) | Low | Reduced intestinal calcium absorption (ideal for therapeutic analogs). |
| Metabolic Stability | ~4-6 hours (Serum half-life) | Variable | Altered side chain may resist CYP24A1 degradation or accelerate clearance. |
References
-
Medscape. (2019). Vitamin D3 1,25-Dihydroxyvitamin D - Mechanism of Action and Metabolism.
-
VulcanChem. (2024). 1,26-Dihydroxy Vitamin D3 (CAS 300692-92-6) Product Data.
-
National Institutes of Health (NIH). The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression.
-
Affinity Biosciences. Vitamin D Receptor (VDR) Antibody and Signaling Pathways.
-
BenchChem. Synthesis of Dihydroxyvitamin D3 Analytical Standards.
Sources
- 1. scispace.com [scispace.com]
- 2. The high affinity ligand binding conformation of the nuclear 1,25-dihydroxyvitamin D3 receptor is functionally linked to the transactivation domain 2 (AF-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Calcium and Phosphorus Homeostasis in the Dairy Cow [ouci.dntb.gov.ua]
- 4. Frontiers | Association between serum vitamin D levels and polycystic ovary syndrome: a cross-sectional study [frontiersin.org]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Operational Safety Guide: Handling High-Potency Vitamin D Analogs (1,26-Dihydroxy Vitamin D3)
[1]
Executive Safety Directive: The "Invisible" Lethality
Treat 1,26-Dihydroxy Vitamin D3 as an OEB 5 (Occupational Exposure Band 5) High-Potency Active Pharmaceutical Ingredient (HPAPI). [1]
While 1,25-Dihydroxy Vitamin D3 (Calcitriol) is the standard bioactive hormone, the 1,26-isomer and similar dihydroxylated analogs must be handled with identical rigor due to structural homology.[1] These compounds are not merely "toxic" in the acute sense; they are potent endocrine disruptors.
The Critical Hazard: The danger is not chemical burns; it is systemic hypercalcemia .[1] Absorption of microgram quantities through the skin or lungs can trigger irreversible calcium mobilization from bone, leading to soft tissue calcification, renal failure, and cardiac arrest.[1]
Physiological Hazard Mechanism
To understand the PPE requirements, you must understand the biological cascade.[1] This is not a passive toxin; it is a signal amplifier.
Figure 1: Toxicological Cascade. Unlike standard chemical toxins, Vitamin D analogs act via receptor-mediated gene transcription, meaning minute exposures result in amplified physiological responses.[1]
PPE & Containment Matrix (The "Two-State" Rule)
Safety protocols are strictly stratified by the physical state of the compound.[1] Powder handling is the critical control point.
Table 1: State-Based Protection Standards
| Parameter | State A: Solid / Powder (Weighing, Transfer) | State B: Solution (<10 mM Dissolved) |
| Risk Level | EXTREME (OEB 5) | HIGH (OEB 3/4) |
| Primary Containment | Isolator / Glovebox (Negative Pressure) | Chemical Fume Hood (Certified Face Velocity >100 fpm) |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA hood if isolator breach is possible.[1] | N95 or N99 mask (as secondary backup to Fume Hood). |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Neoprene (8 mil) | Double Gloving: Standard Nitrile (4 mil) x2. Change outer glove immediately upon splash. |
| Body Protection | Tyvek® Coverall (Disposable, hooded, elastic wrists/ankles) + Shoe Covers.[1] | Lab Coat (Buttoned, fluid-resistant) + Tyvek Sleeves.[1] |
| Eye Protection | Safety Goggles (Sealed) or Full Face Shield. | Safety Glasses with Side Shields. |
Operational Workflow: From Vial to Experiment
Core Rule: Never open a vial of solid 1,26-Dihydroxy Vitamin D3 on an open bench.
Figure 2: Safe Handling Workflow. Strict unidirectional flow prevents cross-contamination between "Hot" (contaminated) and "Cold" (clean) zones.[1][2][3][4][5]
Detailed Protocol Steps:
-
Static Control: Use an anti-static gun or bar inside the weigh station. Vitamin D analogs are often electrostatic powders; "flying" particles are a major inhalation risk.
-
Solubilization Strategy: Ideally, inject the solvent (Ethanol or DMSO) directly into the shipping vial through the septum to avoid handling open powder entirely.[1]
-
Wet Wiping: After creating the stock solution, wipe the exterior of the vial with a 10% bleach solution followed by ethanol before removing it from the containment hood.[1]
Deactivation and Disposal
Vitamin D analogs are lipophilic and stable. Simple water rinsing is ineffective .
-
Surface Decontamination:
-
Solubilize: Wipe with 70% Ethanol or Isopropanol (to lift the lipophilic compound).
-
Oxidize: Follow with a 10% Sodium Hypochlorite (Bleach) solution. The oxidative stress degrades the triene system of the Vitamin D structure.[1]
-
Rinse: Finish with water to remove bleach residue.
-
-
Waste Stream:
Emergency Response (Self-Validating)
-
Skin Exposure:
-
Immediate Action: Wash with soap and lukewarm water for 15 minutes. Do not use hot water (opens pores) or ethanol (enhances absorption) on the skin.
-
Validation: If symptoms of hypercalcemia (metallic taste, nausea, polyuria) appear within 24-48 hours, seek emergency endocrinology support.[1]
-
-
Inhalation:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5280353, Calcitriol (1,25-Dihydroxyvitamin D3).[1] (Used as toxicological proxy for 1,26-isomer).[1]
-
Source: [Link]
-
-
Cayman Chemical. Safety Data Sheet: Calcitriol.[2][3] (Confirming Acute Tox 1/2 H-codes: H300, H310, H330).
-
SafeBridge Consultants.Occupational Health Categorization of Potent Compounds.
-
Source: [Link]
-
- Merck / Sigma-Aldrich.Handling of High Potency Active Pharmaceutical Ingredients (HPAPI).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. nextsds.com [nextsds.com]
- 5. Safety considerations when using Vitamin D – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
